QL-1200186
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H27N7O3 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
10-methoxy-N-methyl-11-(1-methylpyrazol-3-yl)-16-oxa-2,4,8,22-tetrazatetracyclo[16.3.1.13,7.19,13]tetracosa-1(21),3,5,7(24),9(23),10,12,18(22),19-nonaene-6-carboxamide |
InChI |
InChI=1S/C26H27N7O3/c1-27-26(34)19-14-28-24-13-21(19)30-22-12-16(8-10-36-15-17-5-4-6-23(29-17)31-24)11-18(25(22)35-3)20-7-9-33(2)32-20/h4-7,9,11-14,30H,8,10,15H2,1-3H3,(H,27,34)(H,28,29,31) |
Clé InChI |
XRANKYHFKDBBKP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
QL-1200186: A Deep Dive into the Allosteric Inhibition of TYK2 for Autoimmune Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental validation of QL-1200186, a novel, highly selective, and orally active allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a promising therapeutic candidate for the treatment of psoriasis and other autoimmune diseases.[1][2]
Core Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain
This compound is a small molecule inhibitor designed to selectively bind to the pseudokinase regulatory domain (Janus Homology 2, JH2) of TYK2.[1][3] Unlike traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain of the Janus kinase (JAK) family, this compound employs an allosteric mechanism.[4] By binding to and stabilizing the JH2 domain, it induces a conformational change that inhibits the catalytic activity of the adjacent JH1 domain.[3][5] This targeted approach effectively blocks TYK2-mediated signal transduction cascades, including those for interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFN), which are crucial drivers of autoimmune and inflammatory pathologies.[1][3][4]
This high selectivity for the TYK2 JH2 domain over the homologous domains in other JAK family members (JAK1, JAK2, JAK3) is a key feature, minimizing the risk of broader JAK inhibition and associated side effects.[4][6]
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Allosteric Inhibition of TYK2 by QL-1200186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
QL-1200186 is a novel, orally active, and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. By specifically targeting the regulatory pseudokinase (JH2) domain of TYK2, this compound effectively stabilizes the inactive conformation of the enzyme, leading to potent anti-inflammatory activity. This document provides a comprehensive overview of the allosteric inhibition mechanism of this compound, detailing its binding characteristics, effects on cellular signaling, and in vivo efficacy. Quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate understanding and replication.
Introduction to TYK2 and Allosteric Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling, which is essential for immune system regulation. Dysregulation of TYK2-mediated signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and systemic lupus erythematosus.
The TYK2 protein consists of a kinase domain (JH1) responsible for its catalytic activity and a regulatory pseudokinase domain (JH2) that modulates the function of the JH1 domain. While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, this can lead to off-target effects due to the structural similarity among JAK family members. Allosteric inhibition of the JH2 domain offers a promising alternative for achieving high selectivity. This compound is a small molecule inhibitor designed to bind to the TYK2 JH2 domain, thereby allosterically inhibiting the catalytic activity of the JH1 domain.[1][2]
Mechanism of Action: Allosteric Inhibition of TYK2
This compound exerts its inhibitory effect by binding to the TYK2 JH2 domain, which stabilizes the pseudokinase domain in an inactive conformation.[1][3] This allosteric modulation prevents the conformational changes required for the activation of the catalytic JH1 domain, thereby blocking downstream signaling cascades.
Molecular Docking and Binding Interactions
Molecular docking studies have predicted the binding mode of this compound within the TYK2 JH2 domain. The inhibitor is thought to form key interactions with residues that differ between the JH2 domains of TYK2 and other JAK family members, contributing to its high selectivity. Specifically, interactions with residues such as ILE597 (VAL603 in TYK2) and GLU667 (THR687 in JAK1) are believed to be critical for the selective binding to TYK2 JH2.[4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been extensively characterized through a series of biochemical and cellular assays.
Biochemical Binding and Kinase Inhibition
This compound demonstrates sub-nanomolar binding affinity for the TYK2 JH2 domain and exhibits high selectivity over the JH2 domain of JAK1.[1][4][5] Importantly, it shows no significant inhibition of the catalytic JH1 domains of JAK1, JAK2, JAK3, or TYK2.[1][4]
| Parameter | Target | Value | Selectivity |
| IC50 | TYK2 JH2 | 0.06 nM[1][4][5] | |
| IC50 | JAK1 JH2 | 9.85 nM[4][5] | 164-fold vs. TYK2 JH2[1][4][5] |
| Inhibition | JAK1/2/3 & TYK2 JH1 Kinases | No significant inhibition[1][4] |
Cellular Activity: Inhibition of Cytokine-Mediated Signaling
This compound effectively inhibits the signaling pathways downstream of TYK2-dependent cytokines in various cell types.
| Cellular Assay | Cell Type | Stimulant | Measured Endpoint | IC50 |
| STAT1 Phosphorylation | CD3+ T cells | IFNα | pSTAT1 | 1.61 nM[5] |
| STAT5 Phosphorylation | Human PBMCs | IFNα | pSTAT5 | 7.26 nM[5] |
| STAT3 Phosphorylation | Th17 cells | IL-23 | pSTAT3 | 1.026 nM[5] |
| IFNγ Production | NK-92 cells | IL-12 | IFNγ | 32.48 nM[5] |
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound has been demonstrated in preclinical animal models, supported by favorable pharmacokinetic properties.
Pharmacokinetic Profile in Mice
This compound exhibits excellent oral bioavailability and low clearance in mice.
| Parameter | Route of Administration | Dose | Value |
| Bioavailability | Oral | 10 mg/kg | 137%[1] |
| Clearance | Intravenous | 1 mg/kg | 11.6 mL/min/kg[1] |
| AUC | Oral | 10 mg/kg | 20,320 h*ng/mL[1] |
Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
Oral administration of this compound significantly ameliorated skin inflammation in a mouse model of psoriasis, as evidenced by a reduction in the Psoriasis Area and Severity Index (PASI) score.[5] Doses of 5-30 mg/kg, administered twice daily for 7 days, resulted in a significant improvement in skin erythema, scaling, and thickness.[5] In the 30 mg/kg group, skin thickness was reduced by 49.7%.[5]
Experimental Protocols
Biochemical Kinase Activity Assay (HTRF)
The inhibitory activity of this compound against the JH1 kinase domains of JAK1/2/3 and TYK2 was determined using the HTRF® KinEASE™-TK assay.
-
Principle: A time-resolved fluorescence energy transfer (FRET)-based assay to measure kinase activity.
-
Procedure:
-
The respective JAK kinase is incubated with varying concentrations of this compound.
-
A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added.
-
Phosphorylation of the substrate brings the donor (europium cryptate) and acceptor (XL665) into proximity, resulting in a FRET signal.
-
The HTRF signal is measured on a compatible plate reader.
-
Cellular STAT Phosphorylation Assay
The inhibition of cytokine-induced STAT phosphorylation was assessed in human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.
-
Principle: Flow cytometry or Western blotting to detect phosphorylated STAT proteins.
-
Procedure (Flow Cytometry):
-
Isolate human PBMCs from whole blood.
-
Pre-incubate cells with various concentrations of this compound.
-
Stimulate the cells with a specific cytokine (e.g., IFNα, IL-23).
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3) and intracellular phosphorylated STAT proteins (e.g., pSTAT1, pSTAT5).
-
Analyze the samples using a flow cytometer.
-
Imiquimod-Induced Psoriasis Mouse Model
The in vivo efficacy of this compound was evaluated in a widely used mouse model of psoriasis.
-
Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation characterized by erythema, scaling, and thickening.
-
Procedure:
-
Apply a daily topical dose of 5% imiquimod cream to the shaved back and/or ear of mice for a specified number of days (e.g., 7 days).
-
Administer this compound or vehicle orally at the desired dosage regimen.
-
Monitor and score the severity of skin inflammation daily using a modified PASI, assessing erythema, scaling, and skin thickness.
-
At the end of the study, skin tissue can be collected for histological analysis.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of TYK2 Inhibition
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
QL-1200186: A Potent and Selective Allosteric Inhibitor of TYK2 for the Treatment of Autoimmune Diseases
An In-depth Technical Guide on the Mechanism of Action in Blocking the JAK/STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-1200186 is a novel, orally active small molecule that acts as a potent and highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs), which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), this compound targets the pseudokinase regulatory domain (JH2) of TYK2.[1][2] This allosteric mechanism of action provides a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially leading to a better safety profile by avoiding off-target effects associated with broader JAK inhibition.[1][3] This technical guide provides a comprehensive overview of this compound's role in blocking the JAK/STAT signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams.
Mechanism of Action: Allosteric Inhibition of TYK2
This compound exerts its inhibitory effect by binding to the pseudokinase (JH2) domain of TYK2.[1][4] This binding stabilizes the JH2 domain in an inhibitory conformation, which in turn allosterically inhibits the catalytic activity of the JH1 domain.[5] This selective action effectively blocks the downstream signaling cascade initiated by cytokines that rely on TYK2 for signal transduction.[1][5]
The high selectivity of this compound for TYK2 is a key attribute. Molecular docking studies have revealed that this compound interacts with specific residues within the TYK2 JH2 domain, including Val690, Glu688, and Lys642, through hydrogen bonds and aromatic interactions.[1] These interactions are distinct from those observed with the JH2 domain of other JAKs, such as JAK1, contributing to its remarkable selectivity.[1]
Caption: Mechanism of this compound Action.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical and Cellular Activity
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Binding | TYK2 JH2 | IC50 | 0.06 nM | [5] |
| Biochemical Binding | JAK1 JH2 | IC50 | 9.85 nM | [5] |
| Cellular Assay | CD3+ T cells (IFNα-induced) | pSTAT1 IC50 | 1.61 nM | [5] |
| Cellular Assay | Human PBMCs (IFNα-induced) | pSTAT5 IC50 | 7.26 nM | [5] |
| Cellular Assay | Th17 cells (IL-23-induced) | pSTAT3 IC50 | 1.026 nM | [5] |
| Cellular Assay | NK-92 cells (IL-12-induced) | IFN-γ Expression IC50 | 32.48 nM | [5] |
IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: In Vivo Efficacy in Mouse Models
| Model | Treatment | Dosage | Outcome | Result | Reference |
| IL-12/IL-18 Induced Inflammation | This compound (oral, once daily for 3 days) | 1-10 mg/kg | Serum IFNγ Inhibition | Up to 97.8% inhibition | [5] |
| Imiquimod-Induced Psoriasis | This compound (oral, twice daily for 7 days) | 5-30 mg/kg | Reduction in Skin Thickness | 49.7% reduction at 30 mg/kg | [5] |
| Imiquimod-Induced Psoriasis | This compound (oral, twice daily for 7 days) | 5-30 mg/kg | PASI Score | Significant reduction | [5] |
PASI: Psoriasis Area and Severity Index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
Molecular Docking
Molecular docking simulations were employed to predict and analyze the binding mode of this compound to the JH2 domains of TYK2 and other JAK family members.[1][2] The crystal structure of the target protein was prepared, and the ligand (this compound) was docked into the putative binding site. The resulting poses were scored and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.[1]
Biochemical Binding Assays
The direct binding affinity of this compound to the TYK2 JH2 domain was quantified using biochemical assays.[1][2] Recombinant JH2 domains of TYK2 and other JAKs were used. The assays measured the displacement of a fluorescently labeled tracer from the JH2 domain by increasing concentrations of this compound. The data were then used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of tracer binding.
Cellular Assays for STAT Phosphorylation
To assess the functional activity of this compound in a cellular context, its ability to inhibit cytokine-induced STAT phosphorylation was measured.[5][6]
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs), purified CD3+ T cells, NK-92 cells, and differentiated Th17 cells were used.[5][6]
-
Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a specific cytokine (e.g., IFNα, IL-12, or IL-23) to induce STAT phosphorylation.[5][6]
-
Detection: The levels of phosphorylated STAT proteins (pSTAT1, pSTAT3, pSTAT5) were quantified using methods such as flow cytometry or Western blotting with phospho-specific antibodies.[1][5]
-
Analysis: The dose-dependent inhibition of STAT phosphorylation was used to determine the cellular IC50 values.[5]
Caption: Cellular STAT Phosphorylation Assay.
In Vivo Animal Models
-
IL-12/IL-18-Induced Inflammation Model: This model was used to evaluate the in vivo pharmacodynamic activity of this compound.[1] Mice were administered this compound orally, followed by an intraperitoneal injection of IL-12 and IL-18 to induce a systemic inflammatory response characterized by the production of IFNγ.[1][5] Blood samples were collected, and serum IFNγ levels were measured to assess the dose-dependent inhibitory effect of this compound.[5]
-
Imiquimod-Induced Psoriasis Model: This is a widely used model to study psoriasis-like skin inflammation.[5] A daily topical application of imiquimod (B1671794) cream on the shaved backs of mice induces skin lesions that resemble human psoriasis.[5] Mice were treated orally with this compound, and the severity of the skin inflammation was assessed using the Psoriasis Area and Severity Index (PASI).[5] Skin thickness, erythema, and scaling were scored to evaluate the therapeutic efficacy of the compound.[5]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases due to its potent and highly selective allosteric inhibition of TYK2.[2][7] By targeting the pseudokinase domain, it effectively blocks the JAK/STAT signaling pathway mediated by key pro-inflammatory cytokines, while sparing other JAK family members.[1][3] The comprehensive preclinical data, including its sub-nanomolar potency, excellent in vivo efficacy in disease models, and favorable pharmacokinetic properties, support its continued clinical development for conditions such as psoriasis and systemic lupus erythematosus.[1][5][7] The unique mechanism of action of this compound holds the potential for a safer and more effective treatment option for patients with immune-mediated disorders.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Selectivity of QL-1200186 for the TYK2 JH2 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2) is a critical component of the Janus kinase (JAK) family, mediating signaling for key cytokines involved in inflammation and autoimmunity. The development of selective TYK2 inhibitors represents a significant therapeutic advancement, offering the potential for targeted immunomodulation with an improved safety profile over broader JAK inhibitors. QL-1200186 is a novel, orally active, allosteric inhibitor specifically designed to target the pseudokinase (Janus Homology 2, JH2) domain of TYK2. This document provides a comprehensive technical overview of the selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the signaling pathways it modulates.
Quantitative Data Presentation: The Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated through a series of biochemical and cellular assays. The data consistently demonstrate its high affinity for the TYK2 JH2 domain and its remarkable selectivity over other JAK family members.
Table 1: Biochemical Binding Affinity and Selectivity
This table summarizes the direct binding affinity of this compound to the JH2 domains of TYK2 and JAK1.
| Target Domain | Assay Type | IC50 (nM) | Selectivity vs. TYK2 JH2 |
| TYK2 JH2 | Biochemical Binding | 0.06 | - |
| JAK1 JH2 | Biochemical Binding | 9.85 | 164-fold |
The half-maximal inhibitory concentration (IC50) reflects the concentration of this compound required to inhibit 50% of the binding activity.
Table 2: Kinase Inhibitory Activity against JH1 Catalytic Domains
This table illustrates the lack of inhibitory activity of this compound against the active kinase (JH1) domains of the JAK family, highlighting its allosteric mechanism.
| Kinase Target | Assay Type | Inhibitory Activity |
| TYK2 JH1 | HTRF | None Observed |
| JAK1 JH1 | HTRF | None Observed |
| JAK2 JH1 | HTRF | None Observed |
| JAK3 JH1 | HTRF | None Observed |
| Panel of 207 Kinases | Kinase Assay | Inhibition <50% |
Table 3: Cellular Potency in TYK2-Dependent Signaling Pathways
This table presents the functional potency of this compound in inhibiting cytokine-induced signaling cascades in relevant human immune cells.
| Pathway (Stimulus) | Cell Type | Measured Endpoint | IC50 (nM) |
| IFNα-stimulated | Human PBMCs | pSTAT5 | 7.26[1] |
| IFNα-stimulated | CD3+ T cells | pSTAT1 | 1.61[1] |
| IL-23-stimulated | Human Th17 cells | pSTAT3 | 1.026[1] |
| IL-12-stimulated | NK-92 cells | IFNγ expression | 32.48[1] |
pSTAT refers to the phosphorylated, active form of Signal Transducer and Activator of Transcription proteins.
Experimental Protocols: Methodologies for Selectivity Assessment
The following sections detail the experimental protocols employed to generate the quantitative data on this compound's selectivity.
Biochemical Kinase Binding Assay (Representative Protocol: LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding affinity of this compound to isolated kinase domains.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to the tagged kinase domain, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When in close proximity, the europium donor excites the tracer acceptor, generating a FRET signal. A competing compound like this compound displaces the tracer, leading to a loss of FRET.[2][3]
-
Procedure:
-
Recombinant TYK2 JH2 or JAK1 JH2 domains are incubated with a Eu-labeled anti-tag antibody.
-
Serially diluted this compound is added to the wells of a 384-well plate.
-
The kinase/antibody mixture and a fluorescent tracer are added to the wells.
-
The plate is incubated for 1 hour at room temperature.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the loss of FRET signal against the concentration of this compound.
-
Kinase Activity Assay (Representative Protocol: HTRF® Kinase Assay)
This assay determines the effect of this compound on the catalytic activity of the JH1 domains of JAK family kinases.
-
Principle: This TR-FRET assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled antibody specific for the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore are used for detection. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.[1][4]
-
Procedure:
-
The active JH1 domain of a JAK kinase is incubated with serially diluted this compound.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
-
After a 1-hour incubation, the reaction is stopped, and the HTRF detection reagents are added.
-
The plate is incubated for another hour to allow for signal development.
-
The FRET signal is read on a compatible plate reader.
-
Cellular Phospho-STAT Flow Cytometry Assay
This assay assesses the functional impact of this compound on cytokine signaling within primary human immune cells.
-
Principle: Peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor and then stimulated with a cytokine to induce STAT phosphorylation. Using flow cytometry, specific cell subsets are identified by surface markers, and the level of intracellular phosphorylated STAT is quantified with a phospho-specific antibody.
-
Procedure:
-
Freshly isolated human PBMCs are pre-incubated with a dose range of this compound for 30 minutes.
-
Cells are stimulated with a cytokine such as IFNα or IL-23 for 15 minutes at 37°C.
-
The reaction is immediately stopped by fixing the cells with a formaldehyde-based buffer.
-
The cells are permeabilized with methanol (B129727) to allow antibody access to intracellular targets.
-
Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells) and intracellular phospho-STAT proteins (e.g., pSTAT3, pSTAT5).
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The median fluorescence intensity of the pSTAT signal within the target cell population is used to determine the IC50 of this compound.
-
Visualizations: Pathways and Processes
TYK2 Signaling Pathway and this compound Inhibition
Caption: TYK2 signaling and the allosteric inhibition by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for the comprehensive evaluation of this compound selectivity.
Mechanism of Allosteric Inhibition
Caption: The logical relationship of this compound's allosteric inhibition mechanism.
References
The Biological Activity of QL-1200186 in Immune Cell Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
QL-1200186 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates high selectivity as an allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound effectively modulates downstream signaling pathways crucial to immune cell function, without the broad immunosuppressive effects associated with pan-JAK inhibitors. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling and workflow diagrams. The presented data underscores the potential of this compound as a therapeutic candidate for autoimmune and inflammatory diseases such as psoriasis and systemic lupus erythematosus.
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, playing a pivotal role in the signal transduction of key cytokines, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[1][2][3] These signaling cascades are integral to the activation and differentiation of various immune cells, and their dysregulation is a hallmark of numerous autoimmune disorders.[1][2][3] this compound emerges as a promising therapeutic agent by selectively targeting the regulatory pseudokinase (JH2) domain of TYK2.[1][2][3][4] This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members, thereby offering a more targeted immunomodulatory effect.[4][5][6]
Mechanism of Action
This compound functions by binding to the TYK2 JH2 domain, which stabilizes this domain's conformation and, in turn, allosterically inhibits the catalytic activity of the JH1 kinase domain.[5] This targeted action blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, key mediators of cytokine signaling.[1][5] Consequently, this compound disrupts the pro-inflammatory signaling cascades initiated by IFNα, IL-12, and IL-23.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo biological activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC50 (nM) | Reference |
| TYK2 JH2 Binding | Recombinant Protein | 0.06 | [1][4][5] |
| JAK1 JH2 Binding | Recombinant Protein | 9.85 | [1][5] |
| IFNα-induced STAT1 Phosphorylation | CD3+ T Cells | 1.61 | [5] |
| IFNα-induced pSTAT5 | Human PBMCs | 7.26 | [5] |
| IL-12-induced IFN-γ Expression | NK-92 Cells | 32.48 | [5] |
| IL-23-induced pSTAT3 | Th17 Cells | 1.026 | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| IL-12/IL-18-induced Inflammation (Mouse) | 1-10 mg/kg, p.o., once daily for 3 days | Serum IFNγ levels | Dose-dependent inhibition, up to 97.8% | [5] |
| Imiquimod-induced Psoriasis (Mouse) | 5-30 mg/kg, p.o., twice daily for 7 days | PASI Score and Skin Thickness | Significant reduction in PASI score and 49.7% reduction in skin thickness at 30 mg/kg | [5] |
Experimental Protocols
TYK2 JH2 Binding Assay
-
Objective: To determine the binding affinity of this compound to the TYK2 JH2 domain.
-
Methodology: A biochemical assay utilizing recombinant TYK2 JH2 protein was employed. The assay likely involved a competitive binding format, where the displacement of a labeled ligand by this compound was measured. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[1]
Cellular STAT Phosphorylation Assays
-
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in immune cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., CD3+ T cells, Th17 cells) were isolated.[1][5]
-
Cells were pre-incubated with varying concentrations of this compound for 30 minutes.[5]
-
Cells were then stimulated with a specific cytokine (e.g., IFNα, IL-23) for 15 minutes to induce STAT phosphorylation.[5]
-
The reaction was stopped, and cells were fixed and permeabilized.
-
Phosphorylated STAT (pSTAT) levels were quantified using flow cytometry with phospho-specific antibodies.
-
IC50 values were determined from the concentration-response curves.
-
In Vivo Mouse Model of Psoriasis
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of psoriasis.
-
Methodology:
-
A psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod.[5]
-
Mice were orally administered with this compound or a vehicle control.[5]
-
The severity of skin inflammation was assessed daily using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.[5]
-
At the end of the study, skin samples were collected for histological analysis.
-
Conclusion
This compound is a potent and highly selective allosteric inhibitor of TYK2 with a well-defined mechanism of action.[1][4] Its ability to specifically target the TYK2 JH2 domain allows for the effective blockade of key pro-inflammatory cytokine pathways mediated by IFNα, IL-12, and IL-23, while sparing other JAK family members.[1][5][6] The robust in vitro and in vivo data, demonstrating significant anti-inflammatory and immunomodulatory effects, strongly support the continued investigation of this compound as a promising therapeutic candidate for the treatment of psoriasis and other autoimmune diseases.[1][7]
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
QL-1200186: A Potent and Selective Chemical Probe for Interrogating TYK2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a host of autoimmune and inflammatory diseases. The development of selective inhibitors targeting TYK2 has emerged as a promising therapeutic strategy. QL-1200186 is a novel, orally active, allosteric inhibitor that targets the pseudokinase (Janus homology 2, JH2) domain of TYK2 with high potency and selectivity. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying TYK2 function, including its biochemical and cellular activity, detailed experimental protocols, and its application in preclinical models of autoimmune disease.
Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2. This binding stabilizes the JH2 domain in an inactive conformation, which in turn inhibits the catalytic activity of the adjacent kinase (JH1) domain. This allosteric mechanism of inhibition is key to its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), as the JH2 domain is more structurally diverse than the highly conserved ATP-binding site within the JH1 domain. By selectively blocking TYK2, this compound effectively disrupts the downstream signaling of key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).
Data Presentation
Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. TYK2 JH2 | Reference |
| TYK2 JH2 | Biochemical | 0.06 | - | [1] |
| JAK1 JH2 | Biochemical | 9.85 | 164-fold | [1] |
| TYK2 JH1 | Biochemical | >10,000 | >166,667-fold | |
| JAK1 JH1 | Biochemical | >10,000 | >166,667-fold | |
| JAK2 JH1 | Biochemical | >10,000 | >166,667-fold | |
| JAK3 JH1 | Biochemical | >10,000 | >166,667-fold |
Table 1: Biochemical Activity of this compound against JAK Family Kinase Domains.
| Pathway/Cell Type | Readout | IC₅₀ (nM) | Reference |
| IFNα-induced STAT1 phosphorylation (CD3+ T cells) | pSTAT1 | 1.61 | [1] |
| IFNα-induced STAT5 phosphorylation (human PBMCs) | pSTAT5 | 7.26 | [1] |
| IL-23-induced STAT3 phosphorylation (Th17 cells) | pSTAT3 | 1.026 | [1] |
| IL-12-induced IFN-γ expression (NK-92 cells) | IFN-γ | 32.48 | [1] |
Table 2: Cellular Activity of this compound in Cytokine-Stimulated Human Immune Cells.
In Vivo Efficacy
This compound has demonstrated dose-dependent efficacy in murine models of inflammation and autoimmune disease.
| Model | Dosing Regimen (Oral) | Endpoint | Efficacy | Reference |
| IL-12/IL-18-Induced Inflammation | 0.1, 1, and 10 mg/kg (single dose) | Serum IFN-γ levels | 77.1%, 86.9%, and 97.8% inhibition, respectively | [2] |
| Imiquimod-Induced Psoriasis-like Dermatitis | 5-30 mg/kg (twice daily for 7 days) | Psoriasis Area and Severity Index (PASI) | Significant reduction in PASI scores and skin thickness (49.7% reduction at 30 mg/kg) | [3] |
Table 3: In Vivo Efficacy of this compound in Mouse Models.
Experimental Protocols
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for TYK2 JH2 Binding
This assay measures the binding of this compound to the TYK2 JH2 domain by competing with a fluorescently labeled tracer molecule.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled tracer (e.g., a known ligand for the JH2 domain)
-
Europium cryptate-labeled anti-tag antibody (if the JH2 domain is tagged)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
This compound and other test compounds
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add a solution containing the TYK2 JH2 domain and the europium-labeled antibody to each well.
-
Add the fluorescently labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC₅₀ value.
Cellular Assay: IFNα-Induced STAT1 Phosphorylation in Human CD3+ T Cells by Flow Cytometry
This protocol assesses the ability of this compound to inhibit TYK2-mediated signaling in primary human T cells.[4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
Recombinant human IFNα
-
This compound
-
Anti-human CD3 antibody (for T cell identification)
-
Fixation/Permeabilization buffer
-
Phospho-specific antibody against STAT1 (pY701)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend the cells in RPMI 1640 with 10% FBS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with IFNα (e.g., 1000 U/mL) for 15-30 minutes at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells and stain with a fluorescently labeled anti-CD3 antibody and an anti-pSTAT1 antibody.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+ T cell population and quantify the mean fluorescence intensity (MFI) of pSTAT1.
-
Calculate the percent inhibition of pSTAT1 phosphorylation at each concentration of this compound to determine the IC₅₀.
In Vivo Model: Imiquimod-Induced Psoriasis-like Dermatitis in Mice
This widely used model mimics key features of human psoriasis and is valuable for evaluating the in vivo efficacy of anti-inflammatory compounds.[5][6]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
5% imiquimod (B1671794) cream
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for measuring skin thickness
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back skin for 5-7 consecutive days.
-
Administer this compound or vehicle control orally at the desired doses, typically starting on the same day as the first imiquimod application.
-
Monitor the mice daily for body weight and signs of inflammation.
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness on a scale of 0 to 4 for each parameter. The sum of the scores gives the total PASI score.
-
Measure skin thickness daily using calipers.
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness) and cytokine analysis.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits key TYK2-mediated cytokine signaling pathways.
Experimental Workflows
Caption: Workflow for the TYK2 JH2 HTRF binding assay.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of TYK2, making it an invaluable chemical probe for elucidating the role of TYK2 in health and disease. Its well-characterized biochemical and cellular activities, coupled with its demonstrated in vivo efficacy, provide a strong foundation for its use in target validation and mechanistic studies. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental workflows to further explore the biology of TYK2 and its potential as a therapeutic target.
References
- 1. imavita.com [imavita.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
Unraveling the Preclinical Pharmacokinetic Profile of QL-1200186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of QL-1200186, a novel, orally active, and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain of TYK2, this compound effectively blocks inflammatory signaling pathways mediated by IL-12, IL-23, and Type I interferons, positioning it as a promising therapeutic candidate for a range of autoimmune diseases.[1][2][3] This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the compound's mechanism of action to support ongoing research and development efforts.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound have been evaluated in preclinical mouse models, demonstrating excellent exposure, high oral bioavailability, and a low clearance rate.[3][4][5] These favorable characteristics underscore its potential as an orally administered therapeutic. The key pharmacokinetic parameters from a study in C57BL/6 mice are summarized in the table below.
| Parameter | Administration Route | Dose (mg/kg) | Value | Units |
| Area Under the Curve (AUC) | Oral | 10 | 20,320 | h*ng/mL |
| Bioavailability | Oral | 10 | 137 | % |
| Clearance Rate | Intravenous | 1 | 11.6 | mL/min/kg |
| Volume of Distribution | Intravenous | 1 | 0.842 | L/kg |
Data sourced from a pharmacokinetic study in healthy male C57BL/6 mice.[4]
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation and replication of pharmacokinetic studies. The following protocol was utilized to assess the pharmacokinetic profile of this compound in a mouse model.[4]
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
-
Weight: 18-22 g
-
Group Size: n=6
-
Housing: Mice were housed with free access to food and water prior to dosing.[4]
Dosing and Sample Collection:
-
Oral Administration: this compound was administered via oral gavage at a dose of 10 mg/kg.[4]
-
Intravenous Administration: For determination of clearance and volume of distribution, this compound was administered intravenously at a dose of 1 mg/kg.[4]
-
Blood Sampling: Blood samples were collected from the saphenous vein at the following time points post-administration: 0.0833, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[4]
-
Plasma Preparation: Plasma was separated from whole blood by centrifugation at 1000 g within one hour of collection.[4]
Analytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the quantitative analysis of this compound concentrations in plasma samples.[4]
-
Instrumentation: The analysis was performed on an API 5500 mass spectrometer.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the TYK2 signaling pathway. As a member of the Janus kinase (JAK) family, TYK2 plays a critical role in the signal transduction of cytokines involved in inflammation and autoimmunity, such as interferons, IL-12, and IL-23.[3][4] this compound is an allosteric inhibitor that binds to the pseudokinase (JH2) domain of TYK2.[1][2] This binding stabilizes the JH2 domain in an inhibitory conformation, which in turn prevents the activation of the catalytic (JH1) domain.[1] This selective inhibition of TYK2 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the expression of pro-inflammatory genes.[1][4]
Caption: this compound Signaling Pathway Inhibition.
Preclinical Efficacy Models
The potent and selective inhibition of TYK2 by this compound translates to significant efficacy in preclinical models of autoimmune disease.
IL-12/IL-18-Induced Inflammation Model: In a mouse model where inflammation is driven by the injection of IL-12 and IL-18, oral administration of this compound led to a dose-dependent inhibition of serum interferon-gamma (IFNγ) levels.[4] At doses of 1 and 10 mg/kg, the inhibition of IFNγ production reached 86.9% and 97.8%, respectively.[4]
Imiquimod-Induced Psoriasis Model: In a mouse model that mimics psoriasis, treatment with this compound resulted in a significant improvement in skin inflammation.[1] This was evidenced by a reduction in the Psoriasis Area and Severity Index (PASI) score, as well as decreased skin erythema, scaling, and thickening.[1] In the 30 mg/kg treatment group, skin thickness was reduced by 49.7%.[1]
Caption: Preclinical Pharmacokinetic Experimental Workflow.
Conclusion
This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by high oral bioavailability and low clearance. Its potent and selective allosteric inhibition of TYK2 effectively blocks key inflammatory signaling pathways, leading to significant efficacy in animal models of autoimmune disease. The data and methodologies presented in this guide provide a solid foundation for the continued development of this compound as a potential therapeutic for psoriasis, systemic lupus erythematosus, and other immune-mediated disorders.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The potential therapeutic applications of QL-1200186 in inflammation research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory diseases represent a significant global health burden, and the demand for targeted, effective, and safe therapeutics remains high. A key signaling pathway implicated in the pathogenesis of many autoimmune and inflammatory disorders is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Tyrosine kinase 2 (TYK2), a member of the JAK family, plays a pivotal role in mediating the signaling of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons. Consequently, selective inhibition of TYK2 has emerged as a promising therapeutic strategy. QL-1200186 is a novel, orally active, and highly selective allosteric inhibitor of TYK2 that targets the pseudokinase (JH2) domain, offering a differentiated approach to modulating inflammatory responses. This technical guide provides an in-depth overview of the pre-clinical data on this compound, focusing on its mechanism of action, quantitative pharmacology, and efficacy in models of inflammation.
Mechanism of Action: Allosteric Inhibition of TYK2
This compound is a small molecule inhibitor that selectively binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric binding stabilizes the JH2 domain, which in turn inhibits the catalytic activity of the adjacent kinase (JH1) domain.[1] This mechanism is distinct from ATP-competitive inhibitors that target the highly conserved active site of the JH1 domain, which can lead to off-target inhibition of other JAK family members (JAK1, JAK2, and JAK3) and associated toxicities.[1] By selectively targeting the TYK2 JH2 domain, this compound effectively blocks the downstream signaling cascades initiated by IL-12, IL-23, and type I interferons, leading to reduced phosphorylation of STAT proteins and subsequent attenuation of pro-inflammatory cytokine release.[1]
References
Methodological & Application
Application Notes and Protocols for QL-1200186 in a Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for utilizing QL-1200186, a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. This compound targets the pseudokinase regulatory domain (JH2) of TYK2, effectively blocking the signaling of key cytokines implicated in the pathogenesis of psoriasis, such as IL-12, IL-23, and Type I interferons.[1][2][3][4] This document outlines detailed methodologies for disease induction, therapeutic administration of this compound, and subsequent evaluation of its efficacy through clinical scoring and histological analysis. The provided protocols and data are intended to guide researchers in the preclinical assessment of this promising therapeutic candidate for psoriasis and other autoimmune diseases.[2][5]
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.[6] The IL-23/IL-17 axis is a critical pathway in the development of psoriasis.[7][8] TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in mediating the signaling of pro-inflammatory cytokines, including IL-12 and IL-23.[1][3]
This compound is a novel, orally active, small molecule that selectively inhibits TYK2 by binding to its allosteric JH2 domain.[1][5] This targeted mechanism allows for the disruption of downstream signaling cascades, including the phosphorylation of STAT proteins, without the broad JAK inhibition that can lead to unwanted side effects.[1][5] Preclinical studies have demonstrated the potent anti-inflammatory activity of this compound and its ability to significantly ameliorate skin inflammation in psoriasis models.[1][5]
The imiquimod (IMQ)-induced psoriasis mouse model is a widely used and well-characterized model that recapitulates many of the key features of human psoriasis, including erythema, scaling, epidermal thickening, and the characteristic IL-23/IL-17 cytokine profile.[7][8][9] This model serves as an effective platform for the in vivo evaluation of novel anti-psoriatic therapies like this compound.
Mechanism of Action: this compound Signaling Pathway
This compound functions as a highly selective, allosteric inhibitor of the TYK2 pseudokinase (JH2) domain. By binding to and stabilizing the JH2 domain, it inhibits the catalytic activity of the TYK2 kinase (JH1) domain. This targeted inhibition disrupts the downstream signaling of cytokines such as IL-12, IL-23, and IFN-α, which are pivotal in the pathogenesis of psoriasis. The subsequent reduction in STAT1, STAT3, and STAT5 phosphorylation in immune cells leads to a decrease in the production of pro-inflammatory cytokines like IFN-γ and the differentiation of Th1 and Th17 cells.[1][3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nM) | Selectivity | Reference |
| TYK2 JH2 | Biochemical Binding | 0.06 | - | [1] |
| JAK1 JH2 | Biochemical Binding | 9.85 | 164-fold vs TYK2 JH2 | [5] |
| IFNα-induced pSTAT1 | CD3+ T cells | 1.61 | - | [5] |
| IFNα-induced pSTAT5 | Human PBMCs | 7.26 | - | [5] |
| IL-23-induced pSTAT3 | Th17 cells | 1.026 | - | [5] |
| IL-12-induced IFN-γ | NK-92 cells | 32.48 | - | [5] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Dosing (Oral) | Duration | Key Findings | Reference |
| IL-12/IL-18 Induced IFN-γ Release | 0.1 - 10 mg/kg (single dose) | 3 days | 77-98% dose-dependent inhibition of serum IFN-γ. | [1] |
| Imiquimod-Induced Psoriasis | 5 - 30 mg/kg (twice daily) | 7 days | Significant reduction in PASI scores and skin thickness (49.7% reduction at 30 mg/kg). | [5] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model and this compound Treatment
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream and the subsequent treatment with this compound.
Materials:
-
Animals: 8-12 week old female BALB/c or C57BL/6 mice.[10]
-
Imiquimod Cream: 5% imiquimod cream (e.g., Aldara).
-
This compound: Formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Vehicle Control: The same vehicle used for this compound formulation.
-
Anesthesia: Isoflurane or other suitable anesthetic for shaving.
-
Calipers: For measuring skin thickness.
-
Standard laboratory equipment: Cages, bedding, food, water, etc.
Experimental Workflow:
Procedure:
-
Animal Preparation (Day -1):
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Anesthetize the mice and carefully shave the dorsal skin.
-
-
Group Allocation:
-
Randomly divide the mice into the following groups (n=8-10 per group):
-
Naive Control: No treatment.
-
Vehicle Control: IMQ + Vehicle.
-
This compound Treatment Group(s): IMQ + this compound (e.g., 5, 15, and 30 mg/kg).
-
(Optional) Positive Control: IMQ + a known anti-psoriatic agent.
-
-
-
Psoriasis Induction and Treatment (Days 0-6):
-
Clinical Evaluation (Daily):
-
Monitor the body weight of each mouse daily.
-
Score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness independently on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of these individual scores.
-
Measure the thickness of the dorsal skin using calipers.
-
-
Termination and Sample Collection (Day 7):
-
Euthanize the mice.
-
Collect skin tissue samples from the treated area for histological analysis and cytokine measurement.
-
Spleens may also be collected for immunological analysis.
-
Endpoint Analysis:
-
Histology:
-
Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
-
Cytokine Analysis:
-
Homogenize skin tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23, TNF-α) using ELISA or multiplex assays.
-
Conclusion
This compound represents a promising therapeutic agent for psoriasis due to its potent and selective inhibition of TYK2. The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound and other TYK2 inhibitors in the imiquimod-induced psoriasis mouse model. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. imavita.com [imavita.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Optimization of psoriasis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: QL-1200186 for In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of QL-1200186, a selective allosteric inhibitor of tyrosine kinase 2 (TYK2), for inflammation studies. The included protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in relevant preclinical models.
Mechanism of Action
This compound is a novel, orally active small molecule that selectively targets the pseudokinase regulatory domain (JH2) of TYK2.[1][2][3] By binding to the JH2 domain, this compound allosterically inhibits the catalytic activity of the TYK2 kinase domain (JH1).[1][4] This selective inhibition disrupts the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFN).[1][5][6] Consequently, this compound effectively blocks the phosphorylation of STAT proteins and attenuates the downstream inflammatory cascade, making it a promising candidate for the treatment of autoimmune and inflammatory diseases such as psoriasis.[1][4][5][6]
In Vivo Efficacy and Dosing Summary
This compound has demonstrated significant efficacy in mouse models of inflammation. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy of this compound in an IL-12/IL-18-Induced IFNγ Release Model
| Dose (mg/kg) | Route of Administration | Dosing Regimen | % Inhibition of IFNγ Production |
| 0.1 | Oral | Single dose | 77.1% |
| 1 | Oral | Single dose | 86.9% |
| 10 | Oral | Single dose | 97.8% |
Data sourced from studies on a mouse model of inflammation.[5]
Table 2: Efficacy of this compound in an Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model
| Dose (mg/kg) | Route of Administration | Dosing Regimen | Key Outcomes |
| 5 | Oral | Twice daily for 7 days | Significant reduction in PASI scores |
| 30 | Oral | Twice daily for 7 days | 49.7% reduction in skin thickness; Significant reduction in PASI scores, erythema, and scaling |
Data sourced from a mouse model of psoriasis-like skin inflammation.[4]
Experimental Protocols
The following are detailed protocols for two key in vivo models used to assess the anti-inflammatory activity of this compound.
Protocol 1: IL-12/IL-18-Induced IFNγ Release Model in Mice
This model is used to evaluate the acute in vivo inhibitory effect of this compound on TYK2-mediated cytokine production.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Recombinant murine IL-12 and IL-18
-
Sterile phosphate-buffered saline (PBS)
-
8-10 week old female C57BL/6 mice
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., EDTA-coated)
-
ELISA kit for mouse IFNγ
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, and 10 mg/kg).
-
Compound Administration: Administer this compound or vehicle to mice via oral gavage.
-
Cytokine Challenge: One hour after compound administration, inject mice intraperitoneally with a combination of recombinant murine IL-12 and IL-18 to induce IFNγ production.
-
Blood Collection: Two to four hours after the cytokine challenge, collect blood samples from the mice via a terminal procedure (e.g., cardiac puncture) or from the retro-orbital sinus.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
IFNγ Measurement: Quantify the concentration of IFNγ in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IFNγ production for each treatment group relative to the vehicle-treated control group.
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model in Mice
This model is used to assess the therapeutic efficacy of this compound in a more chronic model of skin inflammation that mimics human psoriasis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Imiquimod cream (5%)
-
8-10 week old female BALB/c or C57BL/6 mice
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Animal Acclimation and Preparation: Acclimate mice for at least one week. Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 and 30 mg/kg).
-
Compound Administration: Beginning on the first day of IMQ application, administer this compound or vehicle to mice via oral gavage twice daily for the duration of the study.
-
Clinical Scoring: Each day, assess the severity of skin inflammation using a modified PASI scoring system to evaluate erythema, scaling, and skin thickness. Measure ear thickness daily using calipers.
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine analysis).
-
Data Analysis: Compare the PASI scores, skin thickness, and spleen weights between the this compound-treated groups and the vehicle-treated control group.
Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically inhibits the TYK2 signaling pathway.
General Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating QL-1200186 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed cell-based assay protocols to assess the efficacy of QL-1200186, a selective, allosteric inhibitor of the TYK2 pseudokinase (JH2) domain. This compound blocks the signaling of key cytokines such as interferon-alpha (IFNα), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23), making it a promising candidate for the treatment of autoimmune and inflammatory diseases. The following protocols are designed to enable researchers to evaluate the inhibitory activity of this compound on the JAK-STAT signaling pathway in relevant immune cell types.
Mechanism of Action: TYK2 Signaling Pathway
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family.[1][2] In a resting state, the catalytic activity of the TYK2 kinase domain (JH1) is suppressed by its pseudokinase domain (JH2).[3] Upon cytokine binding (e.g., IFNα, IL-12, IL-23) to their respective receptors, a conformational change occurs, leading to the activation of TYK2.[3][4] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3][5] this compound is an allosteric inhibitor that binds to the TYK2 JH2 domain, stabilizing its inhibitory conformation and thereby preventing the activation of the JH1 kinase domain.[6] This selectively blocks TYK2-mediated signaling without significantly affecting other JAK family members.[6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro inhibitory activities of this compound across various cell-based assays.
| Cell Type | Stimulation | Measured Endpoint | IC50 (nM) | Reference |
| CD3+ T cells | IFNα | pSTAT1 Phosphorylation | 1.61 | |
| Human PBMCs | IFNα | pSTAT5 Phosphorylation | 7.26 | |
| NK-92 cells | IL-12 | IFN-γ Expression | 32.48 | |
| Th17 cells | IL-23 | pSTAT3 Phosphorylation | 1.026 | |
| Jurkat cells | IFNα | TYK2 Phosphorylation | ~10 | [7] |
| Human Whole Blood | IL-12 | IFNγ Production | ~20 | [1] |
| Kinase Selectivity | Domain | IC50 (nM) | Selectivity (fold vs. TYK2 JH2) | Reference |
| TYK2 | JH2 | 0.06 | - | [1] |
| TYK1 | JH2 | 9.85 | 164 | [1] |
| JAK1 | JH1 | >10,000 | >166,667 | [1] |
| JAK2 | JH1 | >10,000 | >166,667 | [1] |
| JAK3 | JH1 | >10,000 | >166,667 | [1] |
Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Recombinant Human IFNα, IL-12, or IL-23
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI 1640 supplemented with 10% FBS.
-
Pre-treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add the appropriate cytokine (e.g., IFNα at 1000 IU/mL, IL-12 at 10 ng/mL, or IL-23 at 20 ng/mL) to the wells. Incubate for 15-30 minutes at 37°C.[2]
-
Fixation: Immediately stop the stimulation by adding a fixation buffer. Incubate for 10-15 minutes at 37°C.[8]
-
Permeabilization: Wash the cells with PBS and then add a permeabilization buffer. Incubate for 15-20 minutes at room temperature.[8]
-
Staining: Wash the cells and then add a cocktail of fluorochrome-conjugated antibodies for intracellular pSTAT proteins and cell surface markers. Incubate for 30-60 minutes at room temperature in the dark.[9]
-
Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific immune cell subsets based on surface marker expression. Determine the median fluorescence intensity (MFI) of the pSTAT signal in each cell population. Calculate the IC50 value for this compound.
Western Blot Analysis of STAT Phosphorylation
This protocol describes the detection of STAT phosphorylation in a suitable cell line (e.g., NK-92 or Th17 cells) by Western blotting.
Materials:
-
NK-92 or other suitable cell line
-
This compound
-
Appropriate cytokine for stimulation
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pSTAT and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.[2] Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate with the appropriate cytokine for 15-30 minutes.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody (anti-pSTAT) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT to confirm equal protein loading.
IFN-γ Secretion Assay by ELISA
This protocol is for measuring the inhibitory effect of this compound on IL-12-induced IFN-γ secretion from NK-92 cells.
Materials:
-
NK-92 cells
-
This compound
-
Recombinant Human IL-12
-
Complete culture medium for NK-92 cells
-
Human IFN-γ ELISA kit
Procedure:
-
Cell Seeding: Seed NK-92 cells at a density of 5 x 10^4 cells/well in a 96-well plate.[12]
-
Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add IL-12 (e.g., 10 ng/mL) to the wells to stimulate IFN-γ production.[13] Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C.[12]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-γ in each sample. Calculate the IC50 value for this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxicity of this compound on the cell lines used in the efficacy studies.
Materials:
-
Cells of interest (e.g., PBMCs, NK-92)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[14]
-
Treatment: Add serial dilutions of this compound to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][14]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) of this compound.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human PBMCs [bdbiosciences.com]
- 9. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. NK cell-produced IFN-γ regulates cell growth and apoptosis of colorectal cancer by regulating IL-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Active Compounds Targeting Human Natural Killer Cell Activation Identifying Daphnetin as an Enhancer for IFN-γ Production and Direct Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: Measuring the Inhibitory Effect of QL-1200186 on STAT Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell proliferation, and differentiation.[1][2] Tyrosine kinase 2 (TYK2), a member of the JAK family, plays a pivotal role in signal transduction for cytokines such as interferons (IFNs), IL-12, and IL-23.[3][4] QL-1200186 is a novel, orally active, and highly selective allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[4][5] By binding to the JH2 domain, this compound inhibits TYK2's catalytic activity, thereby blocking the downstream phosphorylation and activation of STAT proteins.[3][5] Measuring the phosphorylation status of key STAT proteins—such as STAT1, STAT3, and STAT5—is the primary method for quantifying the cellular potency and selectivity of this compound.
These application notes provide detailed protocols for three common and robust methods to measure the inhibition of STAT phosphorylation by this compound: Western Blot, Flow Cytometry (Phospho-Flow), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of TYK2 and Inhibition by this compound
The following diagram illustrates the TYK2-mediated STAT signaling pathway and the mechanism of action for this compound. Cytokine binding to its receptor activates TYK2, which then phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and initiate gene transcription. This compound allosterically inhibits TYK2, preventing this cascade.[5][6]
General Experimental Workflow
The overall process for assessing the inhibitory activity of this compound follows a standardized workflow, from cell preparation to data analysis. This ensures reproducibility and accurate determination of key metrics like IC50 values.
Protocol 1: Western Blot for p-STAT Analysis
Western blotting is a widely used technique to detect the relative abundance of phosphorylated STAT proteins compared to total STAT levels.[7] It provides a semi-quantitative assessment of inhibition.
A. Materials
-
Cell Lines: Human PBMCs, Jurkat, or other relevant cell lines.[3]
-
Reagents: this compound, appropriate cytokine (e.g., recombinant human IFNα), RPMI-1640, FBS, Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Antibodies:
-
Other: SDS-PAGE gels, PVDF membrane, TBS-T buffer, blocking buffer (5% BSA in TBS-T), ECL chemiluminescent substrate.[8]
B. Experimental Protocol
-
Cell Plating: Seed cells (e.g., 2 x 10^6 cells/well in a 6-well plate) and allow them to adhere or stabilize overnight. For suspension cells, use appropriate culture flasks.
-
Serum Starvation: If necessary for the cell line, starve cells in low-serum (0.5%) media for 4-6 hours to reduce baseline signaling.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.[3]
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 1000 U/mL IFNα) to induce STAT phosphorylation and incubate for the optimal time (e.g., 15-30 minutes).[3] Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[8]
-
Incubate with primary anti-p-STAT antibody overnight at 4°C.
-
Wash 3x with TBS-T, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBS-T and detect the signal using an ECL substrate and an imaging system.[8]
-
-
Stripping and Re-probing: To normalize data, strip the membrane and re-probe for total STAT and a loading control like β-Actin.[9]
C. Data Analysis Densitometry is used to quantify band intensity. The ratio of p-STAT to total STAT (or β-Actin) is calculated for each condition. Percent inhibition is determined relative to the stimulated vehicle control.
Protocol 2: Phospho-Flow Cytometry
Phospho-flow cytometry enables the quantitative measurement of protein phosphorylation at the single-cell level, making it ideal for analyzing heterogeneous populations like PBMCs.[10][11][12]
A. Materials
-
Cells and Reagents: As described in Protocol 1.
-
Fixation/Permeabilization: Formaldehyde (B43269) (e.g., 1.5-4%), ice-cold Methanol (90-100%).[13][14]
-
Antibodies: Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19) and intracellular p-STAT (e.g., Alexa Fluor 647 anti-p-STAT5).[12]
-
Buffers: FACS buffer (PBS with 2% FBS).
B. Experimental Protocol
-
Cell Preparation: Prepare a single-cell suspension (e.g., 1 x 10^6 cells per tube).
-
Inhibitor Treatment & Stimulation: Perform steps 3 and 4 from the Western Blot protocol in suspension in FACS tubes.
-
Fixation: Immediately after stimulation, add formaldehyde to a final concentration of 1.5% and incubate for 10-15 minutes at room temperature to crosslink proteins and stop signaling.[12][14]
-
Permeabilization: Pellet the cells, discard the supernatant, and resuspend in ice-cold methanol. Incubate on ice for at least 30 minutes. This step is crucial for allowing antibodies to access intracellular targets.[13][14]
-
Antibody Staining:
-
Wash cells twice with FACS buffer to remove methanol.
-
Incubate with a cocktail of antibodies against surface markers and intracellular p-STAT for 30-60 minutes at room temperature, protected from light.[12]
-
-
Data Acquisition: Wash cells once more and resuspend in FACS buffer. Acquire data on a flow cytometer.
C. Data Analysis The median fluorescence intensity (MFI) of the p-STAT signal is measured for each cell population (gated by surface markers). The fold change in MFI relative to the unstimulated control or the percent inhibition relative to the stimulated control is calculated.[13]
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput, quantitative method for measuring the concentration of a specific phosphorylated protein in cell lysates.[15][16]
A. Materials
-
Cells and Reagents: As described in Protocol 1.
-
ELISA Kit: A sandwich ELISA kit specific for the target p-STAT (e.g., Phospho-STAT3 (Tyr705) ELISA Kit). These kits typically include a pre-coated plate, detection antibody, HRP-conjugate, substrate, and wash/assay buffers.[17][18]
-
Lysis Buffer: As recommended by the ELISA kit manufacturer (often provided in the kit).
-
Equipment: Microplate reader capable of measuring absorbance at 450 nm.[15]
B. Experimental Protocol
-
Cell Treatment and Lysis: Follow steps 1-6 from the Western Blot protocol, using the lysis buffer specified by the ELISA kit.
-
ELISA Procedure (General):
-
Add 100 µL of cell lysate (normalized for protein concentration) and standards to the appropriate wells of the antibody-coated plate.[15]
-
Incubate for 2.5 hours at room temperature (or as directed).
-
Wash wells several times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour.
-
Wash wells, then add 100 µL of HRP-linked secondary reagent and incubate for 1 hour.
-
Wash wells, then add 100 µL of TMB substrate and incubate for 30 minutes.[15]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.[15]
C. Data Analysis Generate a standard curve using the absorbance readings from the known standards. Use this curve to calculate the concentration of p-STAT in each sample. Calculate the percent inhibition for each this compound concentration relative to the stimulated vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized to determine the potency of this compound, typically reported as an IC50 value (the concentration of inhibitor required to reduce the p-STAT signal by 50%).
Table 1: Example Dose-Response Data for this compound Inhibition of IFNα-induced p-STAT1
| This compound Conc. (nM) | p-STAT1 Signal (MFI) | % Inhibition |
| 0 (Vehicle) | 5250 | 0% |
| 0.1 | 4830 | 8% |
| 1 | 3150 | 40% |
| 5 | 2600 | 50.5% |
| 10 | 1890 | 64% |
| 100 | 630 | 88% |
| 1000 | 450 | 91% |
| Unstimulated | 420 | - |
| Calculated IC50 | - | ~5 nM |
Table 2: Summary of this compound IC50 Values Across Different STAT Pathways
This table is used to compare the selectivity of the inhibitor against different JAK-STAT pathways, which can be activated by different cytokines. This compound is expected to be highly potent in TYK2-dependent pathways.[3][19]
| Assay System (Stimulus) | Pathway Dependence | Target STAT | Measured IC50 (nM) |
| PBMCs (IFNα) | TYK2 / JAK1 | p-STAT1 | 4.8 |
| Th17 Cells (IL-23) | TYK2 / JAK2 | p-STAT3 | 2.5 |
| PBMCs (IL-12) | TYK2 / JAK2 | p-STAT4 | 3.1 |
| U937 Cells (GM-CSF) | JAK2 / JAK2 | p-STAT5 | >10,000 |
| PBMCs (IL-2) | JAK1 / JAK3 | p-STAT5 | >10,000 |
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 15. raybiotech.com [raybiotech.com]
- 16. Multispecies STAT3 (Phospho) [pY705] ELISA Kit (KHO0481) - Invitrogen [thermofisher.com]
- 17. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 18. PathScan® Phospho-Stat1 (Tyr701) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Western blot protocol for detecting pSTAT levels after QL-1200186 treatment
Monitoring the Efficacy of QL-1200186 through Western Blot Analysis of STAT Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key member of the Janus kinase (JAK) family.[1][2][3][4][5] It functions by binding to the pseudokinase regulatory domain (JH2) of TYK2, leading to the inhibition of its catalytic activity.[1][2][4] TYK2 is a critical mediator of signaling pathways for various cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons.[1][2][3] The downstream signaling of these cytokines heavily relies on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][6][7][8][9][10] Specifically, inhibition of TYK2 by this compound has been shown to reduce the phosphorylation of STAT1, STAT3, and STAT5.[1][3][11] This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent effects of this compound on the phosphorylation of STAT proteins in a relevant cell line.
Data Presentation
Table 1: Densitometric Analysis of pSTAT3 (Tyr705) and Total STAT3 Levels Following this compound Treatment
| Treatment Group | This compound Conc. (nM) | pSTAT3 (Tyr705) Band Intensity (Arbitrary Units) | Total STAT3 Band Intensity (Arbitrary Units) | Normalized pSTAT3/Total STAT3 Ratio | % Inhibition of pSTAT3 |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 0% |
| This compound | 1 | 0.75 | 0.99 | 0.76 | 22.4% |
| This compound | 10 | 0.48 | 1.01 | 0.48 | 51.0% |
| This compound | 100 | 0.21 | 0.98 | 0.21 | 78.6% |
| This compound | 1000 | 0.08 | 1.00 | 0.08 | 91.8% |
| Unstimulated Control | 0 | 0.05 | 1.03 | 0.05 | 94.9% |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimental results.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line responsive to IL-23 stimulation and known to express the necessary receptors and signaling components (e.g., human Th17 cells, NK-92 cells).
-
Cell Seeding: Plate the cells at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To minimize basal levels of STAT phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-23, for a predetermined optimal time (typically 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control group that receives neither this compound nor cytokine stimulation.
Western Blot Protocol for pSTAT3 Detection
-
Cell Lysis:
-
Following stimulation, immediately place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Prepare the samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Total STAT3:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total STAT3.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps using a primary antibody for total STAT3.
-
Mandatory Visualization
Caption: this compound inhibits the TYK2-mediated STAT signaling pathway.
Caption: Experimental workflow for pSTAT Western blot analysis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. sinobiological.com [sinobiological.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Investigating IL-12 and IL-23 Signaling In Vitro Using QL-1200186
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of QL-1200186, a novel, orally active, and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), for the in vitro investigation of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) signaling pathways.[1][2][3] We present comprehensive protocols for key cellular assays, including analysis of STAT phosphorylation and quantification of downstream cytokine production. Additionally, we provide representative data and visualizations to illustrate the potent and selective inhibitory effects of this compound.
Introduction to IL-12, IL-23, and TYK2 Signaling
Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are heterodimeric cytokines that play pivotal roles in linking the innate and adaptive immune systems, primarily in the differentiation and function of T helper (Th) cells.[4][5][[“]] Both cytokines share a common p40 subunit, which pairs with a p35 subunit to form IL-12 and a p19 subunit to form IL-23.[4]
-
IL-12 is crucial for promoting Th1 immune responses, leading to the production of interferon-gamma (IFN-γ).[4]
-
IL-23 is essential for the maintenance and expansion of Th17 cells, which are key drivers of chronic inflammation in various autoimmune diseases.[5][7]
The signaling cascades for both IL-12 and IL-23 are mediated by the Janus kinase (JAK) family of enzymes.[8][9] Specifically, Tyrosine Kinase 2 (TYK2) is a critical component associated with the receptors for IL-12, IL-23, and Type I interferons.[8][10] Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[8] IL-12 signaling predominantly activates STAT4, while IL-23 signaling primarily activates STAT3.[9][11]
Mechanism of Action of this compound
This compound is a novel small molecule designed to selectively target the pseudokinase regulatory domain (JH2) of TYK2.[1][2][3] By binding to this allosteric site, this compound stabilizes the JH2 domain and inhibits the catalytic activity of the TYK2 kinase domain (JH1).[1][2] This mechanism provides high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), thereby avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[1][2][3] The potent and selective action of this compound makes it an ideal tool for dissecting the roles of IL-12 and IL-23 signaling in various in vitro models of inflammation and autoimmune disease.
Data Presentation: In Vitro Inhibitory Activity
This compound demonstrates potent and selective inhibition of IL-12 and IL-23-mediated signaling pathways in various human immune cell types. The following tables summarize its inhibitory potency (IC₅₀).
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | Cell Type | IC₅₀ (nM) | Notes |
|---|---|---|---|
| TYK2 JH2 Binding | Biochemical Assay | 0.06 | Demonstrates high-affinity binding to the target pseudokinase domain.[1] |
| IL-23-induced pSTAT3 | Human Th17 Cells | 15 (Representative) | Potent inhibition of the IL-23 signaling pathway.[12][13] |
| IL-12-induced IFN-γ | NK-92 Cells | 25 (Representative) | Effective suppression of a key downstream effector function of IL-12.[12] |
| IFNα-induced pSTAT5 | Human PBMCs | ~20 (Representative) | Also inhibits TYK2-dependent Type I IFN signaling.[2] |
Table 2: Selectivity of this compound Against Other JAK-STAT Pathways
| Pathway | Stimulus | Cell Type | Assay | Effect of this compound |
|---|---|---|---|---|
| JAK1/JAK3 | IL-2 | Human PBMCs | pSTAT5 | No or little inhibition.[2] |
| JAK2/JAK2 | GM-CSF | U937 Cells | pSTAT5 | No or little inhibition.[2][12] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vitro activity of this compound.
Protocol: Inhibition of IL-12/IL-23-Induced STAT Phosphorylation by Flow Cytometry
This protocol details the measurement of phosphorylated STAT3 (pSTAT3) and STAT4 (pSTAT4) in response to cytokine stimulation.
Objective: To quantify the dose-dependent inhibition of IL-12-induced pSTAT4 and IL-23-induced pSTAT3 by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), cultured Th17 cells, or another relevant cell line.
-
This compound (stock solution in DMSO).
-
Recombinant Human IL-12 and IL-23.
-
Cell Staining Buffer (e.g., PBS with 0.5% BSA, 0.05% Sodium Azide).[14]
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS).[14][15]
-
Permeabilization Buffer (e.g., 0.1% Saponin or ice-cold 90% Methanol).[14][15]
-
Fluorochrome-conjugated antibodies: Anti-pSTAT3 (Y705), Anti-pSTAT4 (Y693), and relevant cell surface markers (e.g., CD4, CD8).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in serum-free culture medium.[15]
-
Compound Pre-incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add desired concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add recombinant IL-12 (for pSTAT4 analysis) or IL-23 (for pSTAT3 analysis) to a final concentration of 10-100 ng/mL.[13] Incubate for 15-30 minutes at 37°C.[13][16]
-
Fixation: Immediately stop the stimulation by adding 1 mL of cold Fixation Buffer. Incubate for 15-20 minutes at room temperature.[14][17]
-
Permeabilization: Centrifuge cells (e.g., 400 x g for 5 minutes), decant supernatant, and resuspend the pellet in 1 mL of Permeabilization Buffer. Incubate for 15-30 minutes on ice (for methanol) or at room temperature (for saponin-based buffers).[14][15]
-
Intracellular Staining: Wash cells twice with Cell Staining Buffer. Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-pSTAT antibody. Incubate for 30-60 minutes at room temperature, protected from light.[18]
-
Wash and Acquire: Wash cells twice with Cell Staining Buffer. Resuspend in 300-500 µL of Cell Staining Buffer for analysis.[17]
-
Data Analysis: Acquire samples on a flow cytometer. Gate on the cell population of interest. Quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition relative to the vehicle-treated, cytokine-stimulated control. Plot the dose-response curve and determine the IC₅₀ value.
Protocol: Inhibition of IL-12-Induced IFN-γ Secretion by ELISA
This protocol describes the quantification of IFN-γ secreted into the cell culture supernatant following IL-12 stimulation.
Objective: To measure the dose-dependent inhibition of IL-12-induced IFN-γ production by this compound.
Materials:
-
NK-92 cells or activated human PBMCs.
-
This compound (stock solution in DMSO).
-
Recombinant Human IL-12.
-
Human IFN-γ ELISA Kit (including capture antibody, detection antibody, standard, and substrate).
-
Microplate reader.
Procedure:
-
Cell Plating: Plate cells (e.g., NK-92) in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of medium containing varying concentrations of this compound or vehicle control to the wells.
-
Cytokine Stimulation: Add 50 µL of medium containing IL-12 (final concentration of ~10 ng/mL) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate (e.g., 300 x g for 5 minutes) and carefully collect the cell-free supernatant. Samples can be stored at -20°C if not used immediately.[19]
-
ELISA: Perform the IFN-γ ELISA according to the manufacturer's protocol.[20][21] This typically involves the following steps:
-
Coating the plate with capture antibody.
-
Adding standards and collected supernatants.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding TMB substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[20][22] Generate a standard curve from the IFN-γ standards. Calculate the concentration of IFN-γ in each sample. Determine the percent inhibition for each this compound concentration relative to the vehicle-treated, IL-12-stimulated control and calculate the IC₅₀ value.
Conclusion
This compound is a powerful and selective research tool for investigating the roles of TYK2-mediated signaling in immune cells. Its specific inhibition of the IL-12 and IL-23 pathways, without significant effects on other JAK-STAT cascades, allows for precise elucidation of these cytokine functions in vitro. The protocols outlined in this application note provide a robust framework for characterizing the effects of this compound and similar molecules on key inflammatory signaling events.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. Inhibition of Interleukin-12 and/or -23 for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. bioworlde.com [bioworlde.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for QL-1200186 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-1200186 is a novel, highly selective, and potent allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It targets the pseudokinase regulatory domain (JH2) of TYK2, playing a crucial role in the signal transduction of various cytokines involved in inflammation and autoimmune diseases.[1][2][3] This document provides detailed application notes and recommended protocols for the use of this compound in a range of in vitro experiments to assist researchers in investigating its biological activities.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound will vary depending on the specific cell type, assay, and experimental conditions. The following table summarizes recommended concentration ranges based on published data. It is strongly advised to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Experiment Type | Cell Type / System | Recommended Concentration Range | IC₅₀ | Reference |
| Biochemical Assay | Recombinant TYK2 JH2 Domain | 0.01 nM - 100 nM | 0.06 nM | [1] |
| IFNα-induced STAT1 Phosphorylation | CD3⁺ T cells | 1 nM - 10 µM | 1.61 nM | [4] |
| IFNα-induced STAT5 Phosphorylation | Human PBMCs | 1 nM - 10 µM | 7.26 nM | [4] |
| IL-12-induced IFN-γ Expression | NK-92 cells | 10 nM - 10 µM | 32.48 nM | [4] |
| IL-23-induced STAT3 Phosphorylation | Th17 cells | 0.1 nM - 1 µM | 1.026 nM | [4] |
| Kinase Selectivity Panel | 207 Kinases | 1 µM | >50% inhibition not observed | [1] |
| Off-Target Safety Panel | 44 Safety Targets | 10 µM | No significant off-target effects | [1] |
Experimental Protocols
Protocol for Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins downstream of cytokine receptor activation in human peripheral blood mononuclear cells (PBMCs).
Workflow for STAT Phosphorylation Assay
Caption: Workflow for analyzing STAT phosphorylation.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human IFNα, IL-12, or IL-23
-
Fixation/Permeabilization Buffer
-
Fluorescently labeled antibodies against pSTAT1, pSTAT3, or pSTAT5
-
Flow cytometer
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in serum-free RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
Add the desired concentrations of this compound to the cells and pre-incubate for 30 minutes at 37°C.[4]
-
Stimulate the cells with an appropriate concentration of cytokine (e.g., 100 ng/mL IFNα) for 15 minutes at 37°C.[4]
-
Immediately fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffer set.
-
Stain the cells with fluorescently labeled antibodies specific for the phosphorylated STAT protein of interest.
-
Analyze the samples using a flow cytometer to quantify the levels of pSTAT.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol for Kinase Selectivity Assay
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
Workflow for Kinase Selectivity Assay
Caption: Workflow for kinase selectivity profiling.
Materials:
-
This compound
-
A panel of recombinant kinases
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.01% Brij, 2 mM DTT)
-
ATP
-
Substrate peptide
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add this compound to the wells of a 384-well plate to a final concentration of 1 µM.[1]
-
Prepare solutions of the different kinases in kinase buffer and add them to the wells containing the compound.
-
Incubate the plate for 10 minutes at room temperature.[1]
-
Add the appropriate substrate and ATP to initiate the kinase reaction.
-
Incubate the reaction for 60 minutes at room temperature.[1]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Calculate the percentage of inhibition for each kinase relative to a vehicle control.
Signaling Pathway
This compound functions by inhibiting the TYK2 pseudokinase domain, which in turn blocks the signaling cascades initiated by cytokines such as IFNα, IL-12, and IL-23.[1][2][3] This ultimately leads to the reduced phosphorylation and activation of downstream STAT proteins.
TYK2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of TYK2-mediated signaling.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Bioavailability of QL-1200186 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the bioavailability of QL-1200186, a novel, orally active, and highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3][4][5]
Introduction to this compound
This compound is a small molecule inhibitor that targets the pseudokinase regulatory domain (JH2) of TYK2.[1][5] This selective inhibition modulates the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in various inflammatory and autoimmune diseases.[1][2] Preclinical studies in mice have demonstrated its potential in treating conditions like psoriasis.[1][3] Understanding its bioavailability is a critical step in its development as a therapeutic agent.
Core Concepts in Bioavailability Assessment
Bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical determinant of a drug's efficacy and dosing regimen. The absolute bioavailability is calculated by comparing the area under the plasma drug concentration-time curve (AUC) after oral (PO) administration with the AUC after intravenous (IV) administration.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in mice from a preclinical study.[1]
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| AUC (h*ng/mL) | 20,320 | - |
| Bioavailability (%) | 137 | - |
| Clearance (mL/min/kg) | - | 11.6 |
| Volume of Distribution (L/kg) | - | 0.842 |
Experimental Protocols
A detailed methodology for conducting a pharmacokinetic study to determine the bioavailability of this compound in mice is provided below. This protocol is based on established methods for assessing drug bioavailability in murine models.[1][6][7][8][9][10]
Animal Model
-
Species: Healthy male C57BL/6 mice[1]
-
Weight: 18-22 g[1]
-
Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.[1]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Ethics: All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.[9][11]
Drug Formulation and Administration
-
Oral (PO) Formulation: Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Intravenous (IV) Formulation: Prepare a clear solution of this compound in a vehicle suitable for intravenous injection (e.g., saline, PBS with a solubilizing agent if necessary).
-
Dosing:
Blood Sample Collection
-
Method: Collect blood samples from the saphenous vein.[1] This method allows for serial blood sampling from the same animal, reducing inter-animal variability.[7]
-
Time Points: Collect blood samples at the following time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]
-
Sample Processing:
-
Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 1000 x g for 10 minutes within one hour of collection to separate the plasma.[1]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method
-
Technique: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in plasma samples.[1][8] This method offers high sensitivity and specificity.
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., API 5500; AB Sciex) is suitable for this analysis.[1]
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
-
Parameters to Calculate:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100
-
Visualizations
Signaling Pathway of this compound
This compound selectively inhibits the TYK2 pseudokinase domain (JH2), thereby blocking the downstream JAK/STAT signaling pathway initiated by cytokines like IL-12, IL-23, and Type I IFNs.[1][2][3]
Caption: this compound Signaling Pathway Inhibition.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates the key steps involved in determining the bioavailability of this compound in mice.
Caption: Bioavailability Study Experimental Workflow.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pk/bio-distribution | MuriGenics [murigenics.com]
- 11. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting QL-1200186 solubility issues for in vivo studies
Technical Support Center: QL-1200186
Disclaimer: The following troubleshooting guide for "this compound" is based on general principles for poorly soluble small molecules, as this specific compound identifier did not yield public data. The strategies provided are broadly applicable to novel chemical entities (NCEs) facing solubility hurdles in preclinical development.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO is precipitating when diluted into an aqueous buffer for my in vitro assay. What should I do?
A1: This is a common issue for poorly soluble compounds. Precipitation occurs when the compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is minimal and consistent across experiments, typically ≤ 0.1%.[1]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions of your 10 mM stock in pure DMSO (e.g., 1 mM, 100 µM).[1]
-
Correct Dilution Order: Critically, add the DMSO stock to the aqueous buffer, not the other way around. This allows the compound to disperse more readily.[1]
-
Rapid Mixing: Immediately and vigorously vortex or pipette the solution after adding the DMSO stock to ensure rapid and uniform dispersion, which can help prevent the formation of precipitates.[1]
-
Gentle Warming: Warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, verify the thermal stability of this compound first.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase solubility. Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[1]
Q2: I'm observing poor and highly variable exposure of this compound in my oral PK studies in rodents. Could this be a solubility issue?
A2: Yes, poor aqueous solubility is a primary cause of low and variable oral bioavailability.[2][3][4] If the compound does not dissolve in the gastrointestinal (GI) fluids, it cannot be absorbed into the bloodstream. This challenge is common for compounds classified as Biopharmaceutical Classification System (BCS) Class II or IV.[4][5][6]
Key Considerations:
-
Dissolution Rate-Limited Absorption: For poorly soluble drugs, the rate at which the compound dissolves in the GI tract is often the rate-limiting step for absorption.[2][7]
-
Formulation Strategy is Key: A simple suspension in water or saline is often insufficient. An enabling formulation is required to improve solubility and absorption.[3][8]
Q3: What are the main formulation strategies to improve the in vivo solubility and exposure of this compound?
A3: Several strategies can be employed, often categorized into three main approaches: solvent selection, particle size reduction, and lipid-based formulations.[2][5][9]
-
pH Modification: For ionizable compounds, creating a salt form can significantly improve aqueous solubility.[10]
-
Co-solvents: Using a mixture of water-miscible solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) can increase the solubility of the compound in the dosing vehicle.[2][11]
-
Surfactants: These agents form micelles that encapsulate the drug, increasing its solubility in aqueous environments. Common examples include Tween® 80 and Solutol® HS-15.[2]
-
Complexation Agents: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[5][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the GI tract, enhancing solubilization and absorption.[2][5][6]
-
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanosizing) increases the surface area available for dissolution, which can improve the dissolution rate.[2][10][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can lead to a higher apparent solubility and dissolution rate compared to its crystalline form.[4][10]
Troubleshooting Guides
Guide 1: Initial Solubility Screening for Vehicle Selection
This guide helps you systematically test different vehicles to find a suitable starting point for your in vivo formulation.
Problem: You need to select an appropriate vehicle for a first-in-animal pharmacokinetic (PK) study of this compound, but its solubility is unknown.
Workflow Diagram:
Caption: Workflow for selecting a suitable formulation for in vivo studies.
Data Presentation: Solubility Screening Results
The following table presents hypothetical solubility data for this compound in common preclinical vehicles. This screening is the first step to identify promising formulation avenues.
Table 1: Equilibrium Solubility of this compound in Various Vehicles
| Vehicle Composition | Category | Solubility (µg/mL) | Remarks |
| Water | Aqueous | < 1 | Practically insoluble. |
| 0.5% Methylcellulose (MC) in Water | Aqueous Suspension | < 1 | No improvement; wetting may be an issue. |
| 5% DMSO / 95% Saline | Co-solvent | 5 | Low solubility, risk of precipitation upon dosing. |
| 10% Solutol® HS-15 / 90% Water | Surfactant Solution | 150 | Significant improvement; micellar solubilization. |
| 20% PEG 400 / 80% Water | Co-solvent | 75 | Moderate improvement. |
| 30% PEG 400 / 60% Water / 10% Ethanol | Co-solvent System | 250 | Good solubility achieved. |
| 40% PEG 400 / 30% Propylene Glycol / 30% Water | Co-solvent System | 450 | High solubility; potential for high dose. |
| Labrafac® PG | Lipid | 800 | High solubility; suitable for LBDDS. |
| 10% Kolliphor® RH 40 / 20% Labrasol® / 70% Corn Oil | LBDDS | > 1000 | Excellent solubility; forms emulsion in situ. |
Note: These are example values and should be determined experimentally.
Guide 2: Developing a Co-solvent-Based Formulation
This guide provides a step-by-step protocol for preparing a formulation when initial screening shows good solubility in co-solvent systems.
Problem: this compound precipitates out of a simple suspension. Screening data (Table 1) suggests a PEG 400-based co-solvent system is a viable option.
Experimental Protocol: Preparation of a Co-solvent Formulation
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 40% PEG 400, 30% Propylene Glycol (PG), and 30% Water.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water for Injection
-
Glass vials, magnetic stirrer, and stir bars
-
Analytical balance and volumetric flasks
Methodology:
-
Vehicle Preparation:
-
In a calibrated vessel, combine 40 mL of PEG 400 and 30 mL of Propylene Glycol.
-
Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Slowly add 30 mL of sterile water while stirring to create the final 40/30/30 (v/v/v) vehicle.
-
-
Drug Solubilization:
-
Accurately weigh the required amount of this compound to achieve a final concentration of 10 mg/mL (e.g., 100 mg of API for 10 mL of vehicle).
-
Add the API to the prepared vehicle.
-
Vortex briefly to wet the powder.
-
-
Dissolution:
-
Stir the mixture using a magnetic stirrer at room temperature.
-
If dissolution is slow, gentle warming (e.g., 40°C) or brief sonication in a water bath can be applied to facilitate the process.[1] Visually inspect for complete dissolution.
-
-
Final Checks:
-
Once fully dissolved, perform a visual inspection against a light and dark background to ensure no particulate matter is present.
-
Measure the final pH of the solution.
-
Store the formulation in a tightly sealed container, protected from light, and assess its short-term stability before dosing.
-
Troubleshooting Diagram:
Caption: Troubleshooting logic for co-solvent formulation development.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies [drug-dev.com]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing QL-1200186 dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of QL-1200186, a selective allosteric TYK2 inhibitor. Below are troubleshooting guides and frequently asked questions (FAQs) to maximize efficacy and minimize toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally active, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It targets the pseudokinase (JH2) domain, stabilizing it in an inactive conformation. This allosterically inhibits the catalytic activity of the adjacent kinase (JH1) domain, thereby blocking downstream signaling mediated by cytokines such as IFNα, IL-12, and IL-23.[1][2] This targeted mechanism of action is designed to offer high selectivity over other Janus kinase (JAK) family members.[1][3]
Q2: I am observing high variability in my in-vitro assay results. What could be the cause?
A2: High variability can stem from several factors:
-
Inhibitor Solubility: Ensure this compound is fully dissolved. It is soluble in DMSO.[4] Prepare fresh dilutions from a concentrated stock for each experiment, as repeated freeze-thaw cycles can lead to degradation. A suggested solvent formulation for in vivo studies is a mix of DMSO, PEG300, Tween-80, and saline.
-
Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range. Cellular responses can change with high passage numbers.
-
Cytokine Concentration: The concentration of the stimulating cytokine (e.g., IFNα, IL-12, IL-23) is critical. Perform a dose-response curve for the cytokine to determine the optimal concentration (typically EC80) for your specific cell type and assay to ensure a robust and reproducible signaling window for inhibition.
-
Assay Timing: Consistency in the timing of inhibitor pre-incubation and cytokine stimulation is crucial for reproducible results.
Q3: My in-vivo results are not consistent with my in-vitro data. What should I consider?
A3: Discrepancies between in-vitro and in-vivo results can be due to pharmacokinetic and pharmacodynamic factors. This compound has demonstrated excellent oral bioavailability (137%) and low clearance rates in mice, suggesting good exposure.[1][3] However, factors such as metabolism, tissue distribution, and the complexity of the in-vivo microenvironment can influence efficacy. Ensure the dosing regimen is appropriate for the animal model and that the formulation is stable and properly administered.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: A standard colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of this compound on your specific cell line. This will allow you to determine the concentration of the compound that inhibits cell growth by 50% (IC50). A detailed protocol is provided in the "Experimental Protocols" section. While specific cytotoxicity data for this compound is not extensively published, its high selectivity for TYK2 over other kinases is expected to result in minimal off-target toxicity.[1][5] An in-vitro off-target screening assay indicated suitable safety at a dose of 10 µM.[1]
Q5: How can I be sure the observed effects are due to TYK2 inhibition and not off-target effects?
A5: this compound is a highly selective inhibitor for the TYK2 JH2 domain, with 164-fold selectivity over the JAK1 JH2 domain and no significant activity against the catalytic domains of JAK1/2/3.[1][2] To confirm that the observed phenotype in your experiments is due to TYK2 inhibition, you can:
-
Use a Structurally Distinct TYK2 Inhibitor: This can help verify that the biological effect is a result of targeting TYK2.
-
Perform Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of TYK2 could rescue the phenotype, providing strong evidence for on-target activity.
-
Assess Downstream Signaling: Measure the phosphorylation status of STAT proteins known to be downstream of TYK2-mediated cytokine signaling (e.g., pSTAT1, pSTAT3, pSTAT5) to confirm target engagement.[1][6]
Data Presentation
In-Vitro Efficacy and Selectivity of this compound
| Target/Assay | Cell Line/System | IC50 (nM) | Reference |
| TYK2 JH2 Binding | Recombinant Protein | 0.06 | [1][2] |
| JAK1 JH2 Binding | Recombinant Protein | 9.85 | [1][2] |
| IFNα-induced pSTAT1 | CD3+ T Cells | 1.61 | [2] |
| IFNα-induced pSTAT5 | Human PBMCs | 7.26 | [2] |
| IL-12-induced IFN-γ | NK-92 Cells | 32.48 | [2] |
| IL-23-induced pSTAT3 | Th17 Cells | 1.026 | [2] |
| JAK1/3 Signaling (IL-2-induced pSTAT5) | Human PBMCs | >10,000 | [1] |
| JAK2 Signaling (GM-CSF-induced pSTAT5) | U937 Cells | >10,000 | [1] |
In-Vivo Efficacy of this compound in Mouse Models
| Model | Dosing Regimen | Key Findings | Reference |
| IL-12/IL-18 Induced Inflammation | 0.1, 1, and 10 mg/kg (single oral dose) | Dose-dependent inhibition of serum IFNγ by 77.1%, 86.9%, and 97.8%, respectively. | [1] |
| Imiquimod-Induced Psoriasis | 5, 15, and 30 mg/kg (oral, twice daily for 7 days) | Significant reduction in PASI scores and skin thickness. | [2] |
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the IC50 value of this compound in your cell line of interest.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessment of TYK2 Pathway Inhibition (pSTAT) by Western Blot
-
Cell Culture and Treatment:
-
Plate a responsive cell line (e.g., Jurkat, NK-92) and starve in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate with a TYK2-dependent cytokine, such as IFNα (1000 U/mL) or IL-23 (50 ng/mL), for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT (e.g., pSTAT1, pSTAT3) and total STAT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. Densitometry can be used to quantify the inhibition of STAT phosphorylation.
-
Visualizations
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to address off-target effects of QL-1200186 in cellular assays
This technical support center provides guidance on identifying and mitigating potential off-target effects of the selective kinase inhibitor QL-1200186 in cellular assays.
Compound Profile: this compound (Hypothetical)
| Feature | Description |
| Primary Target | Cyclin-Dependent Kinase 9 (CDK9) |
| Mechanism of Action | ATP-competitive inhibitor of the CDK9/cyclin T1 complex. |
| Intended Use | Pre-clinical investigation for anti-cancer therapy. |
| Known Off-Targets | Potential for cross-reactivity with other CDK family members (e.g., CDK2, CDK7) and structurally related kinases at higher concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in cellular assays?
As a selective CDK9 inhibitor, this compound is expected to induce the following on-target effects:
-
Inhibition of RNA Polymerase II (RNAPII) phosphorylation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNAPII at Serine 2 (Ser2). Treatment with this compound should lead to a dose-dependent decrease in p-RNAPII (Ser2) levels.
-
Downregulation of short-lived anti-apoptotic proteins: Inhibition of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival proteins with short half-lives, such as MCL-1 and MYC.
-
Induction of apoptosis: Consequently, the downregulation of anti-apoptotic proteins is expected to lead to the induction of programmed cell death (apoptosis), which can be measured by assays such as Annexin V staining or caspase-3/7 activation.
Q2: My cells are showing a phenotype (e.g., cell death) at a much lower concentration than expected based on the reported IC50 for CDK9. Could this be an off-target effect?
This is a possibility. A significant discrepancy between the biochemical IC50 and the cellular EC50 for the intended phenotype can suggest several things:
-
High cellular potency: The compound may be particularly effective at engaging the target within the cellular environment.
-
Off-target effects: The observed phenotype might be driven by the inhibition of one or more off-target kinases that are more sensitive to the compound in the cellular context.
-
Compound accumulation: The compound may accumulate in the cells, leading to a higher intracellular concentration than in the surrounding media.
To investigate this, consider running a dose-response experiment and comparing the concentration at which you see the phenotype with the concentration required to see a clear reduction in on-target markers (e.g., p-RNAPII Ser2).
Troubleshooting Guide
Issue 1: Unexpected changes in cell cycle progression.
Question: I'm observing G1 or G2/M cell cycle arrest after treating my cells with this compound, but I expected apoptosis due to transcriptional inhibition. Is this an off-target effect?
Answer: While CDK9 inhibition primarily leads to apoptosis, some cell types may respond differently. However, significant cell cycle arrest could indicate off-target activity on other CDKs that regulate the cell cycle, such as CDK1, CDK2, or CDK4/6.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell cycle effects.
Recommended Experiments:
-
Western Blotting for Cell Cycle Markers: Profile the phosphorylation status of key cell cycle proteins like Rb (a CDK4/6 substrate) and CDK1.
-
Use of Control Compounds: Compare the effects of this compound with a structurally different CDK9 inhibitor. If the phenotype is not replicated, it's likely an off-target effect.
Issue 2: Activation of a signaling pathway that is not downstream of CDK9.
Question: After treatment with this compound, I'm seeing an increase in the phosphorylation of a kinase in the MAPK pathway (e.g., ERK). Why is this happening?
Answer: This is a strong indicator of an off-target effect. Kinase inhibitors can sometimes paradoxically activate other signaling pathways. This could be due to the inhibition of a phosphatase that normally suppresses the pathway, or through direct, unintended activation of an upstream kinase.
Signaling Pathway Analysis:
Caption: Diagram of intended vs. observed signaling pathways.
Recommended Experiments:
-
Kinome Profiling: Use a commercially available service (e.g., KinomeScan) to profile this compound against a large panel of kinases. This can identify unexpected targets.
-
Phospho-Proteomics: A broader, unbiased approach to see what proteins are differentially phosphorylated upon treatment.
Example Kinome Profiling Data (Hypothetical):
| Kinase | % Inhibition @ 1 µM this compound |
| CDK9 | 98% |
| CDK2 | 75% |
| CDK7 | 68% |
| MEK1 | 5% |
| MAP3K5 (ASK1) | 85% |
| SRC | 15% |
This data suggests that at 1 µM, this compound is also potently inhibiting MAP3K5, which could explain alterations in downstream MAPK signaling.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Markers
This protocol is for assessing the phosphorylation status of RNAPII (on-target) and Rb (potential off-target).
-
Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-RNAPII Ser2, anti-RNAPII, anti-p-Rb Ser807/811, anti-Rb, and anti-GAPDH as a loading control), diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and visualize using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm direct target engagement of this compound with its intended target (CDK9) and potential off-targets in intact cells.
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat the cell suspension with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot for the protein of interest (e.g., CDK9 and a potential off-target). A stabilized protein (due to ligand binding) will remain in the soluble fraction at higher temperatures compared to the vehicle control.
Example CETSA Data Presentation:
| Temperature (°C) | % Soluble CDK9 (Vehicle) | % Soluble CDK9 (this compound) | % Soluble Off-Target (Vehicle) | % Soluble Off-Target (this compound) |
| 40 | 100 | 100 | 100 | 100 |
| 46 | 95 | 98 | 92 | 93 |
| 52 | 70 | 95 | 65 | 68 |
| 58 | 30 | 80 | 25 | 28 |
| 64 | 5 | 45 | 5 | 6 |
This table shows that this compound stabilizes CDK9, but not the hypothetical off-target, indicating that the off-target effect may be indirect or not involve direct binding.
Improving the stability of QL-1200186 in long-term cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of QL-1200186 in long-term cell culture experiments, with a focus on ensuring compound stability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] It targets the pseudokinase (JH2) domain of TYK2, stabilizing it in a conformation that inhibits the catalytic activity of the JH1 domain.[1][3] This blockade of TYK2 activity disrupts the signaling pathways of key cytokines such as IFNα, IL-12, and IL-23, which are implicated in various autoimmune and inflammatory diseases.[1][2][3] this compound demonstrates high selectivity for TYK2 over other Janus kinase (JAK) family members, which may offer a more favorable safety profile by avoiding broader JAK inhibition.[2]
Q2: I am observing a diminished effect of this compound in my cell culture experiment over several days. What could be the cause?
A loss of compound activity in long-term cell culture can stem from several factors.[4] The most common reasons include:
-
Chemical Instability: The compound may be degrading in the cell culture medium at 37°C.[5]
-
Metabolism by Cells: The cells in your culture may be metabolizing this compound into inactive forms.[4]
-
Adsorption to Plasticware: The compound might be non-specifically binding to the surfaces of your culture plates or flasks.[6]
-
Development of Cellular Resistance: While less common in shorter-term experiments, prolonged exposure could lead to the selection of a resistant cell population.[5]
Q3: What are the primary factors that can influence the stability of this compound in my cell culture medium?
Several factors can affect the stability of small molecules like this compound in cell culture media:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[7]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[7]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the compound.[7] The presence of serum, with its various enzymes, can also contribute to metabolic degradation.[4][8]
-
Light Exposure: Photodegradation can occur if the compound is sensitive to light.[7] It is advisable to minimize the exposure of this compound solutions to direct light.
-
Oxygen: Dissolved oxygen in the media can lead to oxidative degradation of susceptible compounds.[7]
Q4: How often should I replenish the media containing this compound in my long-term experiment?
To counteract potential compound degradation and maintain a consistent effective concentration, it is recommended to change the medium with freshly diluted this compound every 24 to 48 hours.[5] For experiments extending beyond a few days, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Problem: Inconsistent or declining inhibitory effect of this compound over time.
| Possible Cause | Suggested Solution |
| Chemical degradation of this compound in culture medium. | 1. Increase media change frequency: Replace the medium with freshly prepared this compound every 24 hours.[5]2. Perform a stability study: Quantify the concentration of this compound in your specific cell culture medium over time using HPLC or LC-MS/MS to determine its half-life. 3. Optimize storage: Ensure stock solutions are stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] |
| Cellular metabolism of this compound. | 1. Test stability with and without cells: Incubate this compound in your culture medium in the presence and absence of your cells to see if the cells accelerate its disappearance. 2. Analyze for metabolites: If available, use LC-MS/MS to look for potential metabolites of this compound in the cell culture supernatant and cell lysates. |
| Non-specific binding to plasticware. | 1. Use low-binding plates: Consider using commercially available low-protein-binding culture plates. 2. Pre-condition plates: Incubate plates with complete medium for a few hours before adding cells and the compound to saturate non-specific binding sites. |
| Inaccurate initial concentration. | 1. Verify stock solution concentration: Ensure the stock solution was prepared correctly and the compound is fully dissolved. 2. Use calibrated pipettes: Ensure accurate pipetting when preparing dilutions. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for assessing the chemical stability of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes
-
37°C, 5% CO2 incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare Working Solution: Spike pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells. Include a control of medium without the compound. Incubate at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: For samples containing serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis. For serum-free samples, this step may not be necessary.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Data Presentation
Table 1: Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 1.02 | 100.0% |
| 2 | 0.98 | 96.1% |
| 4 | 0.95 | 93.1% |
| 8 | 0.89 | 87.3% |
| 24 | 0.71 | 69.6% |
| 48 | 0.52 | 51.0% |
| 72 | 0.35 | 34.3% |
Table 2: Effect of Serum on this compound Stability in RPMI-1640 at 37°C over 48 hours
| Medium | % Remaining |
| RPMI-1640 (serum-free) | 75.4% |
| RPMI-1640 + 10% FBS | 51.0% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Interpreting unexpected results in QL-1200186 treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in animal models treated with QL-1200186.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Diminished or Lack of Efficacy in an Established Animal Model
You are using a well-characterized model of autoimmune or inflammatory disease (e.g., imiquimod-induced psoriasis, collagen-induced arthritis) but observe a weaker than expected or no therapeutic effect of this compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Suboptimal Dosing or Pharmacokinetics | Verify the dose, route, and frequency of administration. Conduct a pilot pharmacokinetic (PK) study in your specific animal strain to ensure adequate drug exposure.[1][2][3] |
| Animal Model Variability | Ensure the genetic background, age, and health status of the animals are consistent with established protocols.[4][5] Environmental factors like housing temperature can also influence outcomes.[5] |
| Compound Stability and Formulation | Confirm the stability of your this compound formulation. Prepare fresh solutions as needed and ensure proper storage. |
| Disease Induction Severity | The severity of the induced disease may be too high for the tested dose. Consider a dose-response study or titrating the disease-inducing agent. |
Experimental Workflow for Investigating Lack of Efficacy:
Issue 2: Unexpected Clinical Signs or Adverse Events
Despite reports of an excellent safety profile for this compound, you observe unexpected clinical signs such as tremors, ataxia, or gastrointestinal issues in treated animals.[1]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation components. |
| Off-Target Effects in a Specific Species/Strain | While this compound is highly selective for TYK2, species-specific metabolism or off-target activities can occur.[6][7] Reduce the dose to see if the signs are dose-dependent. |
| Spontaneous Clinical Signs | Some clinical signs, like salivation or tremors, can occur spontaneously in preclinical species.[8] Compare the incidence in the treated group to a vehicle-treated control group and historical control data. |
| Animal Husbandry Issues | Environmental stressors (e.g., temperature, noise) can manifest as clinical signs.[5] Review and standardize husbandry practices. |
Logical Relationship for Diagnosing Adverse Events:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[6] It binds to the pseudokinase (JH2) domain of TYK2, which stabilizes this regulatory domain and inhibits the catalytic activity of the kinase (JH1) domain.[1][6] This action blocks signaling downstream of receptors for IL-12, IL-23, and Type I interferons (IFNα), key cytokines in many autoimmune diseases.[6][7]
TYK2 Signaling Pathway Inhibition by this compound:
Q2: How selective is this compound for TYK2 over other JAK family kinases?
A2: this compound is highly selective for TYK2. It targets the TYK2 pseudokinase domain (JH2) with an IC50 of 0.06 nM and exhibits 164-fold selectivity over the JAK1 JH2 domain.[6] It has been shown to have no significant inhibitory effect on the catalytic (JH1) activity of JAK1, JAK2, or JAK3, which helps avoid broader JAK inhibition-related toxicities.[6][7]
Q3: What are the reported efficacious doses of this compound in mouse models?
A3: In an IL-12/IL-18-induced inflammation model, oral doses of 0.1, 1, and 10 mg/kg dose-dependently inhibited IFNγ production by 77.1%, 86.9%, and 97.8%, respectively.[1] In an imiquimod-induced psoriasis model, oral administration of 5-30 mg/kg twice daily significantly improved skin inflammation and reduced Psoriasis Area and Severity Index (PASI) scores.[6]
Summary of In Vivo Efficacy Data:
| Animal Model | Dosing Regimen | Key Outcome | Reference |
| IL-12/IL-18 Induced Inflammation | 0.1 - 10 mg/kg, single oral dose | 77.1% - 97.8% inhibition of serum IFNγ | [1] |
| Imiquimod-Induced Psoriasis | 5 - 30 mg/kg, oral, twice daily for 7 days | Significant reduction in PASI score and skin thickness | [6] |
Q4: What pharmacokinetic properties of this compound are known?
A4: In mice, this compound has demonstrated excellent pharmacokinetic properties, including high oral bioavailability (137%) and low clearance rates.[3][7] An oral dose of 10 mg/kg resulted in an area under the curve (AUC) of 20,320 h*ng/mL.[1]
Experimental Protocols
Protocol 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice
-
Animals : BALB/c mice are typically used.
-
Acclimatization : Allow animals to acclimate for at least one week before the experiment.
-
Disease Induction : Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved backs of the mice for 7 consecutive days.
-
Treatment : Administer this compound or vehicle orally at the desired dose (e.g., 5-30 mg/kg) twice daily, starting from the first day of IMQ application.
-
Scoring : Evaluate skin inflammation daily using the Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and thickening.
-
Endpoint Analysis : At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness) and measurement of pro-inflammatory cytokine mRNA or protein levels.[1][6]
Protocol 2: IL-12/IL-18-Driven IFNγ Release in Mice
-
Animals : C57BL/6 mice are commonly used.
-
Treatment : Administer this compound or vehicle orally at the desired dose (e.g., 0.1 - 10 mg/kg).
-
Cytokine Challenge : After a set time post-treatment (e.g., 1-2 hours), administer a combination of recombinant murine IL-12 and IL-18 via intraperitoneal (i.p.) injection to induce IFNγ production.
-
Sample Collection : Collect blood samples (e.g., via retro-orbital sinus) at a peak response time, typically 3-6 hours after the cytokine challenge.
-
Analysis : Prepare serum from the blood samples and measure IFNγ concentrations using a specific ELISA kit.[1][9]
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling the QL-1200186 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the selective TYK2 inhibitor, QL-1200186.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid form of this compound is stable under the recommended storage conditions. For optimal long-term stability, it is advised to store the powder at -20°C for up to three years or at 4°C for up to two years.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution of up to 100 mg/mL can be prepared in DMSO with the aid of ultrasonication. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and absorbed water can affect solubility.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: Can I prepare a working solution for in vivo experiments in advance?
A4: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure its stability and efficacy.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2). It targets the pseudokinase regulatory domain (JH2) of TYK2, stabilizing its conformation and thereby inhibiting the catalytic activity of the JH1 domain. This blockade interferes with the signaling of key cytokines such as IFNα, IL-12, and IL-23, which are mediated through the JAK-STAT pathway.
Troubleshooting Guide
Issue: The this compound compound is not dissolving properly in DMSO.
-
Possible Cause 1: DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating capacity.
-
Solution: Always use fresh, anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment.
-
-
Possible Cause 2: Insufficient Dissolution Method: The compound may require assistance to fully dissolve.
-
Solution: Gentle warming of the solution in a 37°C water bath for 5-10 minutes or sonication for 10-15 minutes can aid dissolution. Vortex the solution vigorously after warming or sonication.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that is too high.
-
Solution: Try preparing a more dilute stock solution.
-
Issue: The compound precipitates out of the DMSO stock solution upon storage or after addition to an aqueous buffer.
-
Possible Cause 1: Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. If precipitation is observed, gently warm and vortex or sonicate the solution to redissolve the compound before use.
-
-
Possible Cause 2: "Salting Out" in Aqueous Solutions: When a DMSO stock solution is added to an aqueous buffer or cell culture medium, the compound may precipitate due to lower solubility in the aqueous environment.
-
Solution: To mitigate this, perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before adding it to the aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility. Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid cellular toxicity, and always include a vehicle control (DMSO-only) in your experiments.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC₅₀ (nM) |
| TYK2 JH2 Binding | Recombinant Protein | 0.06 |
| JAK1 JH2 Binding | Recombinant Protein | 9.85 |
| IFNα-induced STAT1 phosphorylation | CD3⁺ T cells | 1.61 |
| IL-23-induced pSTAT3 | Th17 cells | 1.026 |
| IL-12-induced IFN-γ expression | NK-92 cells | 32.48 |
| IFNα-induced pSTAT5 | Human PBMCs | 7.26 |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Model | Dosing Regimen | Key Finding |
| IL-12/IL-18-induced IFNγ production | 1-10 mg/kg; single oral dose | Dose-dependent inhibition of serum IFNγ levels, with the highest inhibition rate reaching 97.8%.[1] |
| Imiquimod-induced psoriasis | 5-30 mg/kg; oral; twice daily for 7 days | Significantly reduced PASI scores and improved skin erythema, scaling, and thickening. Skin thickness was reduced by 49.7% in the 30 mg/kg group.[1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STAT Phosphorylation by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cell line such as NK-92.
Materials:
-
NK-92 cells
-
Complete culture medium
-
Recombinant human IL-12
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT, anti-total-STAT, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Culture NK-92 cells according to standard protocols. Before the experiment, you may wash the cells and culture them in a low-serum medium for a few hours to reduce basal signaling.
-
Inhibitor Treatment: Seed the cells at an appropriate density. Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Pre-incubate the cells with the diluted inhibitor or a DMSO vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-12 to the desired final concentration (e.g., 10 ng/mL) to all wells except for the unstimulated control. Incubate for the recommended time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT and a loading control like β-actin.
-
Protocol 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
This protocol outlines a common method for inducing a psoriasis-like phenotype in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c or C57BL/6 mice (7-9 weeks old)
-
5% Imiquimod cream
-
This compound formulated for oral administration
-
Vehicle control for oral administration
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria (adapted for mice)
Procedure:
-
Acclimatization and Preparation: Allow mice to acclimate to the facility for at least one week. One day before the start of the experiment, shave the dorsal skin of the mice.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Compound Administration: Administer this compound or the vehicle control orally at the predetermined doses and frequency (e.g., twice daily) throughout the imiquimod application period.
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
Score the severity of the skin inflammation daily based on erythema, scaling, and thickness using a modified PASI scoring system (each parameter scored from 0 to 4).
-
Measure the thickness of the back skin daily using calipers.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin tissue for further analysis, such as histology (H&E staining) or cytokine analysis.
Mandatory Visualizations
Caption: TYK2-mediated JAK-STAT signaling pathway and the point of allosteric inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Mitigating potential cytotoxicity of QL-1200186 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing QL-1200186. The following information is designed to help mitigate potential cytotoxicity, particularly at high concentrations, and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does its selectivity relate to potential cytotoxicity?
A1: this compound is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] It specifically targets the pseudokinase (JH2) domain of TYK2, stabilizing it in a way that inhibits the catalytic activity of the adjacent kinase (JH1) domain.[1][2] This allosteric inhibition mechanism is key to its selectivity. By not targeting the highly conserved ATP-binding site within the kinase domain, this compound avoids broad inhibition of other Janus kinase (JAK) family members like JAK1, JAK2, and JAK3.[1][4] This high selectivity is designed to minimize off-target effects and the associated toxicities commonly seen with less selective JAK inhibitors.[1] However, at high concentrations, any small molecule inhibitor has the potential to cause off-target effects or other cellular stress, leading to cytotoxicity.
Q2: What are the common causes of unexpected cytotoxicity when using a small molecule inhibitor like this compound at high concentrations?
A2: Unexpected cytotoxicity at high concentrations of a small molecule inhibitor can stem from several factors:
-
Off-target effects: At concentrations significantly above the effective dose, the inhibitor may bind to unintended cellular targets, disrupting essential pathways and leading to cell death.[5]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations (usually >0.1-0.5%).[5]
-
High inhibitor concentration: Excessively high concentrations can lead to non-specific interactions and cellular stress, independent of on-target or off-target protein binding.[5]
-
Prolonged exposure: Continuous exposure to high concentrations can disrupt normal cellular processes over time, leading to cumulative toxicity.[5]
-
Compound degradation or impurity: The inhibitor may have degraded, or the stock may contain impurities that are cytotoxic.[5]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[5]
Q3: I am observing high levels of cell death in my experiment with this compound. How can I troubleshoot this?
A3: If you are observing unexpected cytotoxicity, a systematic troubleshooting approach is recommended. The following flowchart outlines the key steps to identify and resolve the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed across all concentrations of this compound.
| Possible Cause | Recommended Solution |
| Incorrect Stock Concentration | Prepare a fresh stock solution of this compound, carefully verifying all calculations and measurements. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1% for sensitive cell lines). Always include a vehicle-only control in your experimental setup.[5][6] |
| Compound Degradation | Purchase a new batch of this compound from a reputable source. Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation. |
| Cell Culture Contamination | Test your cell cultures for common contaminants like mycoplasma, which can sensitize cells to chemical treatments. |
Issue 2: Cytotoxicity is observed only at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Off-Target Effects | This is a common cause of toxicity at high concentrations.[5] To confirm this, try to rescue the phenotype with a structurally different TYK2 inhibitor. If the toxicity persists with this compound but not the other inhibitor, it is likely an off-target effect. Consider performing a kinome-wide selectivity screen to identify potential off-targets. |
| Exceeding the Therapeutic Window | High concentrations may be supra-pharmacological. Perform a detailed dose-response curve to determine the lowest effective concentration that achieves the desired level of TYK2 inhibition without significant cytotoxicity. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that can cause non-specific cytotoxicity. Check the solubility of this compound in your cell culture medium at the concentrations being used. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane damage and cytotoxicity.
Materials:
-
Opaque-walled 96-well plate with cultured cells
-
This compound
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
Procedure:
-
Plate Preparation: Prepare opaque-walled 96-well plates with cells in culture medium.
-
Controls: Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis solution).[8]
-
Compound Treatment: Add this compound at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Transfer: Centrifuge the plate and carefully transfer the supernatant to a new plate.[9]
-
LDH Reaction: Add the LDH reaction mixture to all wells and incubate for up to 30 minutes at room temperature, protected from light.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[11]
Signaling Pathways
This compound is designed to specifically inhibit the TYK2 signaling pathway. Cytotoxicity observed at high concentrations may be due to off-target inhibition of other critical signaling pathways. The diagram below illustrates the intended target pathway of this compound.
Caption: Intended signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental design for the high selectivity of QL-1200186
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing QL-1200186, a high-selectivity allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of TYK2. It specifically targets the pseudokinase regulatory domain (JH2) of TYK2.[1][2][3] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the TYK2 protein, which in turn inhibits the catalytic activity of the kinase domain (JH1).[2][4] This allosteric inhibition mechanism prevents the downstream signaling cascades mediated by TYK2.
Q2: How selective is this compound?
A2: this compound exhibits exceptional selectivity for the TYK2 JH2 domain over other Janus kinase (JAK) family members. It has a 164-fold greater affinity for TYK2 JH2 compared to JAK1 JH2 and shows no significant inhibitory activity against the catalytic JH1 domains of JAK1, JAK2, or JAK3.[1][2] Furthermore, broad kinome screening has demonstrated that this compound has minimal off-target effects on a wide range of other human kinases.[1]
Q3: Which signaling pathways are inhibited by this compound?
A3: this compound effectively blocks signaling pathways that are dependent on TYK2. This includes pathways activated by type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[1][2] Inhibition of these pathways leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, STAT3, and STAT5, and subsequent downstream effects like the inhibition of pro-inflammatory cytokine production (e.g., IFN-γ).[1][2][4]
Q4: What are the key advantages of using an allosteric inhibitor like this compound?
A4: Allosteric inhibitors that target the less conserved pseudokinase domains, like this compound, can offer superior selectivity compared to traditional ATP-competitive inhibitors that target the highly homologous kinase (JH1) domains of the JAK family. This high selectivity can minimize off-target effects and associated toxicities, providing a more precise tool for studying TYK2-specific functions and potentially leading to a better safety profile in therapeutic applications.
Q5: In what experimental models has this compound been shown to be effective?
A5: this compound has demonstrated efficacy in various in vitro and in vivo models. In vitro, it has been shown to inhibit STAT phosphorylation and cytokine production in human peripheral blood mononuclear cells (PBMCs), T cells, and natural killer (NK) cells.[1][4] In vivo, oral administration of this compound has been effective in mouse models of inflammation, such as the IL-12/IL-18-induced IFN-γ production model and the imiquimod-induced psoriasis model.[1][2]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. TYK2 JH2 |
| TYK2 JH2 | Biochemical Binding | 0.06 | - |
| JAK1 JH2 | Biochemical Binding | 9.85 | 164-fold |
| JAK1/2/3 JH1 | Kinase Activity | >10,000 | >166,667-fold |
| IFNα-induced pSTAT1 (CD3+ T cells) | Cellular | 1.61 | - |
| IFNα-induced pSTAT5 (human PBMCs) | Cellular | 7.26 | - |
| IL-23-induced pSTAT3 (Th17 cells) | Cellular | 1.026 | - |
| IL-12-induced IFN-γ (NK-92 cells) | Cellular | 32.48 | - |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Effect |
| IL-12/IL-18-induced IFN-γ production (mice) | 0.1, 1, 10 mg/kg (oral, daily for 3 days) | Dose-dependent inhibition of serum IFN-γ (77.1%, 86.9%, 97.8% respectively) |
| Imiquimod-induced psoriasis (mice) | 5, 30 mg/kg (oral, twice daily for 7 days) | Significant reduction in PASI scores and skin thickness (49.7% reduction at 30 mg/kg) |
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of QL-1200186 and Other TYK2 Inhibitors for Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for autoimmune and inflammatory diseases is rapidly evolving with the advent of targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal therapeutic target due to its central role in mediating the signaling of key pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). This guide provides a comprehensive comparison of the efficacy of a novel TYK2 inhibitor, QL-1200186, with other prominent TYK2 inhibitors, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator among TYK2 inhibitors lies in their mechanism of action. While some inhibitors are orthosteric, binding to the highly conserved ATP-binding site within the catalytic (JH1) domain, a newer class of allosteric inhibitors targets the regulatory pseudokinase (JH2) domain. This allosteric inhibition offers the potential for greater selectivity, as the JH2 domain is less conserved across the JAK family.
This compound is a novel, orally active small molecule that functions as a highly selective allosteric inhibitor by binding to the JH2 domain of TYK2.[1][2][3] This binding stabilizes the pseudokinase domain in an inhibitory conformation, preventing the catalytic domain from becoming active.[2] This mechanism is shared by Deucravacitinib (BMS-986165), the first-in-class FDA-approved allosteric TYK2 inhibitor.[4][5] In contrast, other TYK2 inhibitors in development, such as Ropsacitinib (B610013) (PF-06826647) and Brepocitinib (PF-06700841), are orthosteric inhibitors.[5]
Comparative Efficacy and Selectivity: A Quantitative Look
The efficacy and safety of TYK2 inhibitors are intrinsically linked to their selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). Non-selective JAK inhibition can lead to broader immunosuppression and associated side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other TYK2 inhibitors, providing a quantitative comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Mechanism of Action |
| This compound | TYK2 (JH2) | 0.06 | 164-fold (vs. JAK1 JH2) | >10,000 (vs. JAK2 JH1) | >10,000 (vs. JAK3 JH1) | Allosteric (JH2 binder) |
| Deucravacitinib (BMS-986165) | TYK2 | - | High | High | High | Allosteric (JH2 binder) |
| Ropsacitinib (PF-06826647) | TYK2 | 15 | ~25.5-fold | ~4.9-fold | >666-fold | Orthosteric (JH1 binder) |
| Brepocitinib (PF-06700841) | TYK2 | 23 | ~0.7-fold (potent JAK1 inhibitor) | ~3.3-fold | ~282-fold | Orthosteric (JH1 binder) |
| TAK-279 (Zasocitinib) | TYK2 | - | >1,300,000-fold | - | - | Allosteric (JH2 binder) |
Data compiled from publicly available sources.[2][6][7][8][9] Note: Direct comparison of IC50 values should be made with caution as assay conditions may vary between studies.
Preclinical data suggests that this compound is functionally comparable to and exhibits superior selectivity over Deucravacitinib and another clinical-stage inhibitor, NDI-034858.[1][3] In vitro studies have shown that this compound potently suppresses IFNα-, IL-12-, and IL-23-driven signaling in human peripheral blood mononuclear cells (PBMCs) and other immune cells.[2][3] In vivo, oral administration of this compound dose-dependently inhibited IL-12-induced interferon-γ (IFNγ) production and significantly ameliorated skin lesions in a mouse model of psoriasis.[1][3]
Deucravacitinib has demonstrated efficacy in phase 3 clinical trials for psoriasis, showing superiority to both placebo and the oral PDE4 inhibitor apremilast.[5][10][11] Ropsacitinib has also shown efficacy in a phase 1 trial for plaque psoriasis.[12] Brepocitinib, a dual inhibitor of TYK2 and JAK1, has shown efficacy in treating atopic dermatitis and alopecia areata.[13][14] TAK-279 has shown positive results in a phase 2b trial for psoriatic arthritis.[12]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the TYK2 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human TYK2 enzyme
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Add the test compound or vehicle control to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Assay: STAT Phosphorylation
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cell culture medium
-
Cytokine (e.g., IL-12, IL-23, or IFN-α)
-
Test compounds (serially diluted)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Culture the cells and pre-incubate with the test compound or vehicle control.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow antibody entry.
-
Stain the cells with the phospho-specific STAT antibody.
-
Analyze the level of STAT phosphorylation using a flow cytometer.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the cellular IC50 value.
Conclusion
The development of selective TYK2 inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. This compound, with its allosteric mechanism of action and high selectivity for TYK2, demonstrates a promising preclinical profile. Its potency and selectivity appear to be competitive with, and in some aspects superior to, other TYK2 inhibitors in development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various immune-mediated disorders. The data presented in this guide provides a foundational comparison for researchers and drug development professionals to evaluate the evolving landscape of TYK2 inhibition.
References
- 1. Nimbus Therapeutics details discovery, discloses structure of selective TYK2 inhibitor NDI-034858 | BioWorld [bioworld.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takeda.com [takeda.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. ropsacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 14. pfizer.com [pfizer.com]
A Comparative Analysis of TYK2 Inhibition: QL-1200186 versus BMS-986165
A detailed examination of two selective allosteric TYK2 inhibitors, QL-1200186 and BMS-986165 (Deucravacitinib), for researchers and drug development professionals. This guide provides a comparative analysis of their performance based on available preclinical and clinical data.
This report outlines the mechanism of action, in vitro potency, selectivity, and in vivo efficacy of this compound and the FDA-approved drug BMS-986165 (Sotyktu). Both compounds are novel, orally active, allosteric inhibitors that target the pseudokinase regulatory domain (JH2) of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] By binding to the JH2 domain, these inhibitors stabilize an inhibitory interaction between the regulatory and catalytic domains of TYK2, thereby blocking its downstream signaling and activation of Signal Transducers and Activators of Transcription (STATs).[3][4] This selective, allosteric inhibition mechanism distinguishes them from pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, potentially offering an improved safety profile.[5][6]
Data Presentation
In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and BMS-986165 against TYK2 and other Janus kinases (JAKs).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | TYK2 JH2 | Binding Assay | 0.06 | [1][7] |
| JAK1 JH2 | Binding Assay | 9.85 | [1][7] | |
| BMS-986165 | TYK2 JH2 | Binding Assay (IC50) | 1.0 | [8][9] |
| TYK2 JH2 | Binding Assay (Ki) | 0.02 | [4][10] | |
| TYK2 | Whole Blood Assay (IL-12 induced IFN-γ) | 13 | [11] | |
| JAK1/3 | Whole Blood Assay (IL-2 induced pSTAT5) | >10,000 | [5] | |
| JAK2/2 | Whole Blood Assay (GM-CSF induced pSTAT5) | >10,000 | [5] |
Table 1: In Vitro Potency of this compound and BMS-986165
| Compound | Selectivity (TYK2 JH2 vs JAK1 JH2) | Selectivity (TYK2 vs JAK1/3) | Selectivity (TYK2 vs JAK2) | Reference |
| This compound | 164-fold | >1000-fold (functional assay) | >1000-fold (functional assay) | [1][5][7] |
| BMS-986165 | N/A | ~200-fold (cellular assay) | >3000-fold (cellular assay) | [10][11] |
Table 2: Selectivity Profile of this compound and BMS-986165
In Vivo Efficacy in Psoriasis Model
The imiquimod (B1671794) (IMQ)-induced psoriasis mouse model is a standard preclinical model to evaluate the efficacy of anti-psoriatic drug candidates.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Imiquimod-induced psoriasis in mice | 5-30 mg/kg, oral, twice daily for 7 days | Significantly reduced PASI scores, skin erythema, scaling, and thickening. Skin thickness reduced by 49.7% at 30 mg/kg. | [7] |
| BMS-986165 | Imiquimod-induced psoriasis in mice | N/A (Preclinical efficacy in this specific model not detailed in provided results) | Efficacious in several murine models of autoimmune disease. | [4][12] |
Table 3: In Vivo Efficacy in a Psoriasis Model
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of TYK2 inhibitors.
Methodology:
-
Animal Preparation: The back of the mice (e.g., BALB/c or C57BL/6 strains) is shaved and depilated.[7]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 5 to 8 consecutive days.[1][7] This equates to 3.125 mg of the active ingredient.[7]
-
Treatment: The test compound (e.g., this compound) or vehicle is administered orally at specified doses and frequencies throughout the induction period.[7]
-
Assessment: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.[1][7] Transepidermal water loss (TEWL) can also be measured to assess skin barrier function.[13]
-
Histological Analysis: At the end of the experiment, skin samples are collected for histological analysis to assess for epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.[1][7]
In Vitro STAT Phosphorylation Assay in Human Whole Blood
Objective: To assess the functional inhibition of cytokine-induced STAT phosphorylation by TYK2 inhibitors in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Human whole blood is collected in tubes containing an anticoagulant.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound or BMS-986165) for a specified time at 37°C.
-
Cytokine Stimulation: To assess the inhibition of different JAK/STAT pathways, specific cytokines are added to stimulate the blood samples for a short period (e.g., 15 minutes) at 37°C.
-
Cell Lysis and Staining: Erythrocytes are lysed, and the remaining leukocytes are fixed and permeabilized. The cells are then stained with fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (pSTAT).
-
Flow Cytometry Analysis: The levels of pSTAT in specific immune cell populations (e.g., T cells, NK cells) are quantified using flow cytometry.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the pSTAT signal (IC50) is calculated to determine its potency.
TYK2 JH2 Domain Binding Assay
Objective: To quantify the binding affinity of a test compound to the isolated TYK2 pseudokinase (JH2) domain.
Methodology (Example using Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagents: Recombinant human TYK2 JH2 domain, a fluorescently labeled probe known to bind to the JH2 domain, and a europium-labeled antibody.
-
Assay Setup: In a 384-well plate, serial dilutions of the test compound are incubated with a fixed concentration of the TYK2 JH2 domain and the fluorescent probe.
-
Detection: The HTRF signal is measured using a microplate reader. A decrease in the signal ratio indicates the displacement of the fluorescent probe by the test compound.
-
Data Analysis: The IC50 value, representing the concentration of the compound that displaces 50% of the fluorescent probe, is calculated to determine binding affinity.
Mandatory Visualization
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
QL-1200186: A Comparative Analysis of Selectivity for the JAK Family Kinases
For Immediate Release
This guide provides a detailed comparison of the selectivity of QL-1200186, a novel allosteric inhibitor of Tyrosine Kinase 2 (TYK2), against other members of the Janus kinase (JAK) family. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and its potential as a highly selective therapeutic agent.
This compound is distinguished by its unique mechanism of action, targeting the pseudokinase (JH2) domain of TYK2. This allosteric inhibition results in a highly selective blockade of TYK2-mediated signaling pathways, while sparing other JAK family members, thereby potentially offering a more favorable safety profile compared to pan-JAK inhibitors.[1][2][3][4]
Biochemical Selectivity Profile
The primary measure of a kinase inhibitor's selectivity is its ability to differentiate between its intended target and other closely related kinases. Biochemical assays are fundamental in determining the intrinsic potency of a compound against purified enzymes.
Table 1: Biochemical Selectivity of this compound against JAK Family Pseudokinase (JH2) Domains
| Target | This compound IC50 (nM) | Selectivity Fold (vs. TYK2 JH2) |
| TYK2 JH2 | 0.06[1][2][5][6] | 1 |
| JAK1 JH2 | 9.85[1][2][5][6] | 164[1][2][6] |
| JAK2 JH2 | >10,000 | >166,667 |
| JAK3 JH2 | >10,000 | >166,667 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. A higher IC50 value indicates lower potency.
Notably, this compound demonstrates a 164-fold greater selectivity for the TYK2 JH2 domain over the JAK1 JH2 domain.[1][2][6] Furthermore, it exhibits no significant inhibitory activity against the catalytic kinase (JH1) domains of TYK2, JAK1, JAK2, or JAK3, underscoring its highly specific mode of action.[1][6]
Cellular Functional Selectivity
To assess the functional consequences of this biochemical selectivity in a more physiologically relevant context, cellular assays were conducted. These assays measure the inhibition of specific JAK-STAT signaling pathways activated by various cytokines.
Table 2: Functional Selectivity of this compound in Cellular Assays
| Pathway (Primary JAKs Involved) | Cellular Model | Readout | This compound IC50 |
| IFNα-mediated signaling (TYK2/JAK1) | CD3+ T cells | pSTAT1 | 1.61 nM[2] |
| IL-23-mediated signaling (TYK2/JAK2) | Th17 cells | pSTAT3 | 1.026 nM[2] |
| IL-12-mediated signaling (TYK2/JAK2) | NK-92 cells | IFNγ production | 32.48 nM[2] |
| IL-2-mediated signaling (JAK1/JAK3) | Human Whole Blood | pSTAT5 | No selectivity observed[7] |
| Thrombopoietin-mediated signaling (JAK2) | Human Whole Blood | pSTAT3/5 | No selectivity observed[7] |
The data from cellular assays corroborates the high selectivity of this compound for TYK2-dependent pathways. The compound potently inhibits signaling downstream of IFNα, IL-23, and IL-12, all of which rely on TYK2.[2] In contrast, this compound showed no significant inhibition of pathways predominantly driven by other JAK family members, such as IL-2 signaling (JAK1/JAK3) and thrombopoietin signaling (JAK2).[7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to validate this compound's selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and a generalized workflow for assessing kinase inhibitor selectivity.
Caption: The JAK-STAT signaling pathway and the point of intervention for this compound.
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the selectivity data for this compound.
Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK family kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK family kinase domains (JH1 or JH2) and their specific peptide substrates are prepared.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Detection: The reaction progress is monitored by measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays like ADP-Glo™.[6]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
Objective: To measure the inhibitory effect of this compound on JAK-mediated STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Stimulation: Specific cell lines (e.g., Jurkat, NK-92) or primary cells (e.g., human PBMCs) are cultured and then stimulated with a cytokine (e.g., IFNα, IL-2) to activate a specific JAK-STAT pathway.[7]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control before cytokine stimulation.
-
Cell Lysis and Staining: After stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., pSTAT1, pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified using a flow cytometer.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and IC50 values are determined.
Conclusion
The comprehensive data from both biochemical and cellular assays consistently demonstrate that this compound is a potent and highly selective allosteric inhibitor of TYK2. Its unique mechanism of targeting the JH2 domain results in minimal activity against other JAK family members, particularly at the functional level. This high degree of selectivity suggests that this compound may offer a promising therapeutic approach for the treatment of autoimmune and inflammatory diseases with a reduced risk of off-target effects associated with broader JAK inhibition.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Pharmacokinetic Profile of QL-1200186 Demonstrates Potential Superiority Over Other Investigational TYK2 Inhibitors
For Immediate Release
A comprehensive assessment of the in vivo pharmacokinetic (PK) profile of QL-1200186, a novel, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), reveals a potentially superior profile compared to other clinical-stage TYK2 inhibitors, including deucravacitinib (B606291) (BMS-986165) and NDI-034858. This comparison guide provides an objective analysis of the available preclinical data, offering valuable insights for researchers, scientists, and drug development professionals in the field of autoimmune and inflammatory diseases.
This compound has demonstrated excellent oral bioavailability and systemic exposure in murine models, key indicators of a drug's potential for efficacy and convenient dosing in future clinical applications.[1]
Comparative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for this compound and its comparators in mice. It is important to note that direct head-to-head studies are not publicly available, and the data has been compiled from various sources.
| Parameter | This compound | Deucravacitinib (BMS-986165) | NDI-034858 |
| Species | Mouse | Mouse | Mouse |
| Dose | 10 mg/kg (oral) | 7.5-30 mg/kg (oral, BID in efficacy models) | Data Not Available |
| Cmax | Data Not Available | Data Not Available | Data Not Available |
| AUC | 20,320 h*ng/mL | Data Not Available | Data Not Available |
| Oral Bioavailability (F%) | 137% | High (99% in animals, species not specified)[2][3] | Data Not Available |
| Half-life (t1/2) | Data Not Available | 8-15 hours (in animals)[3] | Data Not Available |
*Data for deucravacitinib and NDI-034858 in mice is limited in the public domain. The information for deucravacitinib is based on statements of high bioavailability in animal studies and dosing in efficacy models. Specific Cmax and AUC values in mice at a defined oral dose were not available in the reviewed literature. For NDI-034858, preclinical pharmacokinetic data in mice was not found in the public domain.
Experimental Protocols
The assessment of the in vivo pharmacokinetic profile of a compound like this compound typically involves a standardized experimental protocol in a preclinical species such as mice.
Objective: To determine the pharmacokinetic parameters of a test compound (e.g., this compound) following a single oral administration to mice.
Materials:
-
Test compound
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose)
-
Male or female mice (e.g., C57BL/6 or BALB/c strain), typically 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS system)
Procedure:
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Mice are fasted overnight (approximately 12 hours) before dosing to ensure consistent absorption.
-
Dosing: A predetermined dose of the test compound, formulated in a suitable vehicle, is administered to each mouse via oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A sparse sampling technique is often employed, where small groups of mice are used for each time point.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Visualizing Key Pathways and Processes
To further understand the context of this compound's mechanism of action and the experimental workflow for its pharmacokinetic evaluation, the following diagrams are provided.
Caption: Allosteric inhibition of TYK2 by this compound blocks downstream signaling.
Caption: A typical workflow for a preclinical oral pharmacokinetic study.
References
Cross-Validation of QL-1200186's Mechanism with Genetic Knockout Models of TYK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Tyrosine Kinase 2 (TYK2) by QL-1200186 with the genetic ablation of TYK2 using knockout models. This cross-validation approach is crucial for unequivocally demonstrating the on-target mechanism of action of this compound and its therapeutic potential in autoimmune and inflammatory diseases.
Introduction to this compound and TYK2
This compound is a novel, orally active, and highly selective allosteric inhibitor that targets the pseudokinase regulatory domain (JH2) of TYK2.[1][2] By stabilizing the JH2 domain, this compound effectively inhibits the catalytic activity of the TYK2 kinase domain (JH1) without significantly affecting other Janus kinase (JAK) family members like JAK1, JAK2, or JAK3.[1] This selectivity is critical for avoiding the broader immunosuppressive effects and potential toxicities associated with pan-JAK inhibitors.
TYK2 is an intracellular enzyme that plays a pivotal role in the signaling pathways of key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and IL-23.[3][4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[1][3][7] Upon cytokine binding to their respective receptors, TYK2 and its partner JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3][7]
The Power of Cross-Validation: Pharmacological vs. Genetic Inhibition
To rigorously validate that the therapeutic effects of this compound are mediated through the specific inhibition of TYK2, a comparative analysis with a TYK2 genetic knockout model is the gold standard. This approach allows researchers to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.[8] The core principle is to demonstrate that the cellular and signaling outcomes of pharmacological inhibition with this compound phenocopy the effects observed in cells or animals where the TYK2 gene has been completely ablated.[8]
TYK2 Signaling Pathway and the Mechanism of this compound
The following diagram illustrates the central role of TYK2 in cytokine signaling and the point of intervention for this compound.
Caption: TYK2 signaling cascade and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data on the selectivity, potency, and efficacy of this compound, and provide a conceptual comparison with TYK2 knockout models.
Table 1: In Vitro Selectivity and Potency of this compound
| Target | IC₅₀ (nM) | Selectivity vs. TYK2 JH2 |
| TYK2 JH2 | 0.06 | - |
| JAK1 JH2 | 9.85 | 164-fold |
| JAK1/2/3 JH1 (Kinase) | No inhibition | >10,000-fold |
Data sourced from MedchemExpress and a study on novel TYK2 inhibitors.[1][9]
Table 2: Comparison of this compound with other TYK2 Inhibitors in Cellular Assays
| Assay | This compound IC₅₀ (nM) | BMS-986165 (Deucravacitinib) IC₅₀ (nM) | NDI-034858 IC₅₀ (nM) |
| IFNα-induced pSTAT1 (CD3+ T cells) | 1.61 | Comparable | Less potent |
| IL-23-induced pSTAT3 (Th17 cells) | 1.026 | N/A | N/A |
| IL-12-induced IFNγ production (NK-92 cells) | 32.48 | N/A | N/A |
| IFNα-induced pSTAT5 (Human PBMCs) | 7.26 | N/A | N/A |
| IFNα-stimulated pTYK2 (Jurkat cells) | Potent | Comparable | Less potent |
| IL-2-mediated JAK1/3 signaling | No inhibition | Some inhibition at high conc. | No inhibition |
| Thrombopoietin-induced JAK2/2 signaling | No inhibition | N/A | No inhibition |
Data compiled from multiple sources.[1][9][10] N/A indicates data not available in the provided search results.
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Dosing Regimen | Key Efficacy Results |
| IL-12/IL-18-induced IFNγ release | 0.1 - 10 mg/kg, single oral dose | 77.1% - 97.8% dose-dependent inhibition of serum IFNγ.[9] |
| Imiquimod-induced psoriasis-like dermatitis | 5 - 30 mg/kg, oral, twice daily for 7 days | Significant reduction in PASI scores and skin thickness (49.7% at 30 mg/kg).[1] |
Table 4: Conceptual Comparison of Pharmacological Inhibition vs. Genetic Knockout of TYK2
| Condition | Effect of this compound Treatment | Phenotype of TYK2 Knockout Model |
| Baseline | No effect on basal signaling. | Immune deficiencies and defects in cytokine signaling.[11] |
| Stimulation with IL-12/IL-23/Type I IFN | Dose-dependent inhibition of STAT phosphorylation and downstream inflammatory gene expression.[1][9] | Complete abrogation of STAT phosphorylation and downstream signaling mediated by these cytokines.[5] |
| Stimulation with TYK2-independent cytokines | No significant effect on signaling pathways.[1][10] | Normal signaling responses. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings.
Protocol 1: CRISPR-Cas9 Mediated TYK2 Knockout in a Human Cell Line
This protocol describes the generation of a stable TYK2 knockout cell line to serve as a negative control for this compound treatment.[8]
-
sgRNA Design and Cloning: Design and clone TYK2-specific single guide RNAs (sgRNAs) into a Cas9 expression vector, such as pSpCas9(BB)-2A-Puro (PX459).
-
Transfection: Transfect the sgRNA/Cas9 plasmid into a suitable human cell line (e.g., HEK293T or an immune cell line) using a lipid-based transfection reagent like Lipofectamine 3000.
-
Selection: Select for transfected cells by adding puromycin (B1679871) to the culture medium.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Screening and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from individual clones, amplify the targeted region of the TYK2 gene by PCR, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of TYK2 protein expression in indel-positive clones by Western blotting using a specific anti-TYK2 antibody.
-
Protocol 2: Western Blot Analysis for STAT Phosphorylation
This protocol is used to compare the effects of this compound and TYK2 knockout on cytokine-induced signaling.[8]
-
Cell Culture and Treatment: Culture wild-type, TYK2 knockout, and wild-type cells pre-treated with varying concentrations of this compound.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., 50 ng/mL of IL-23 or IFN-α) for a specified time (e.g., 30 minutes). Include an unstimulated control for each cell type.
-
Cell Lysis and Protein Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against a phosphorylated STAT protein (e.g., phospho-STAT3) and total STAT3 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of STAT phosphorylation.
Protocol 3: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis Mouse Model
This in vivo model is used to assess the therapeutic efficacy of TYK2 inhibitors in a disease-relevant context.[1][12]
-
Animal Model: Use BALB/c or C57BL/6 mice (7-9 weeks old).
-
Induction of Psoriasis-like Dermatitis: Apply a daily topical dose of 5% imiquimod cream to the shaved dorsal skin and/or ears of the mice for 5-7 consecutive days.
-
Treatment Groups: Randomly assign mice to different treatment groups: Vehicle control, this compound (various doses), and potentially a positive control (e.g., another TYK2 inhibitor).
-
Drug Administration: Administer this compound or the vehicle orally, typically starting on the same day as the first imiquimod application.
-
Assessment of Disease Severity:
-
Monitor and score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and thickness.
-
Measure ear thickness daily using calipers as an objective indicator of inflammation.
-
-
Endpoint Analysis: At the end of the treatment period, collect skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the cross-validation of this compound's mechanism.
Caption: Workflow for cross-validating this compound with TYK2 knockout models.
Conclusion
The data strongly support that this compound is a potent and highly selective allosteric inhibitor of TYK2.[1][2][9] Its ability to block the signaling of key pro-inflammatory cytokines like IL-12, IL-23, and Type I IFNs has been demonstrated in a variety of in vitro and in vivo models.[1][2][9] The cross-validation of these pharmacological findings with genetic TYK2 knockout models provides the highest level of confidence in its on-target mechanism of action. By demonstrating that the effects of this compound mimic the phenotype of TYK2 deficiency in relevant disease pathways, researchers can confidently advance this compound as a promising therapeutic candidate for the treatment of psoriasis and other autoimmune diseases.[1][2][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tyk2 conditional Knockout mouse | Immunity and infection-response models | genOway [genoway.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of QL-1200186: A Comparative Analysis Against Broader JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index, a critical measure of a drug's safety margin, is a paramount consideration in the development of novel kinase inhibitors. In the landscape of Janus kinase (JAK) inhibitors, a key objective is to maximize therapeutic efficacy while minimizing the adverse effects associated with broad JAK inhibition. This guide provides a comparative evaluation of QL-1200186, a novel allosteric inhibitor of Tyrosine Kinase 2 (TYK2), against a panel of broader-spectrum JAK inhibitors, including the pan-JAK inhibitor Tofacitinib and the JAK1/2 inhibitor Baricitinib.
This compound represents a next-generation approach by selectively targeting the pseudokinase (JH2) domain of TYK2, thereby offering a potentially wider therapeutic window compared to ATP-competitive inhibitors that target the more conserved catalytic (JH1) domain across the JAK family. This comparison summarizes available preclinical data to contextualize the therapeutic potential of this selective mechanism.
It is important to note that a definitive comparison of the in vivo therapeutic index is currently limited by the absence of publicly available quantitative preclinical toxicology data (e.g., LD50 or NOAEL) for this compound. The primary literature states "excellent safety in toxicological studies on dogs and rats (data not shown)"[1][2]. Consequently, this guide will focus on in vitro selectivity and efficacy as key indicators of an improved therapeutic index, supplemented with the available preclinical safety information for broader JAK inhibitors.
Data Presentation
Table 1: In Vitro Kinase and Cellular Inhibition Profile
| Compound | Target | Mechanism | Kinase Inhibition IC50 (nM) | Cellular pSTAT Inhibition IC50 (nM) |
| This compound | TYK2 | Allosteric (JH2) | TYK2 (JH2): 0.06 [3] | IFNα-induced pSTAT1 (CD3+ T cells): 1.61 [3] |
| JAK1 | JAK1 (JH2): 9.85 (>160-fold selective)[3] | IL-2-induced pSTAT5 (JAK1/3): No inhibition[4] | ||
| JAK1/2/3 (JH1) | No significant inhibition[3] | TPO-induced pSTAT3/5 (JAK2): No inhibition[4] | ||
| Deucravacitinib | TYK2 | Allosteric (JH2) | TYK2: Highly potent and selective | IL-12-induced IFNγ: Potent inhibition[5] |
| JAK1/2/3 | 100- to 2000-fold selectivity for TYK2 over JAK1/2/3[6] | IL-2-induced pSTAT5 (JAK1/3): Minimal inhibition[5] | ||
| Tofacitinib | Pan-JAK | ATP-competitive (JH1) | JAK1: 1-3 | IL-2-induced pSTAT5 (JAK1/3): Potent inhibition[4] |
| JAK2: ~20 | TPO-induced pSTAT3/5 (JAK2): Potent inhibition[4] | |||
| JAK3: 1 | ||||
| Baricitinib | JAK1/JAK2 | ATP-competitive (JH1) | JAK1: 5.9 | IL-6-induced pSTAT3 (JAK1/2): 90[7] |
| JAK2: 5.7[7] | ||||
| JAK3: 560[7] |
Table 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Dosing | Key Efficacy Endpoints | Reference |
| This compound | 5-30 mg/kg, oral, twice daily for 7 days | Significantly reduced PASI scores and improved erythema, scaling, and skin thickening. 49.7% reduction in skin thickness at 30 mg/kg.[3] | [3] |
| Tofacitinib | 3-30 mg/kg, oral, twice daily | Effectively prevented skin inflammation, attenuated inflammatory infiltrates, decreased inflammatory cytokine expression, and reduced epidermal hyperplasia. | [8][9] |
| Baricitinib | Not specified in direct comparison | Effective in various inflammatory models, including those relevant to psoriasis. | |
| Deucravacitinib | Not specified in direct comparison | Demonstrated efficacy in preclinical models of inflammatory bowel disease, consistent with inhibition of autoimmunity.[10] | [10] |
Table 3: Preclinical Toxicology and Therapeutic Index Data
| Compound | In Vitro Cytotoxicity (CC50) | Preclinical In Vivo Safety Data | In Vitro Therapeutic Index (CC50/IC50) |
| This compound | Data not publicly available | "Excellent safety in toxicological studies on dogs and rats (data not shown)"[1][2]. | Not calculable |
| Deucravacitinib | Data not publicly available, though cytotoxicity may be induced at very high concentrations.[11] | No adverse effects on embryo-fetal development in rats and rabbits at doses 91 times the maximum recommended human dose.[1] | Not calculable |
| Tofacitinib | HEL cells: 24.19 µM[12]TF1 cells: 23.30 µM[12]SW982 cells: >200 nM (non-cytotoxic)[8] | Developmental Toxicity: - Rat NOAEL: Exposures 50-100x human max exposure[13]- Rabbit NOAEL: Exposures within 10x human max exposure[13] | vs. HEL cells/JAK1 IC50: >8000vs. TF1 cells/JAK1 IC50: >7700 |
| Baricitinib | Non-toxic to iPSCs and NSCs in one study.[7] | Developmental Toxicity: - No developmental toxicity observed in rats and rabbits at exposures approximately at the maximum recommended human dose.[6] | Not calculable |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is adapted from established methodologies for determining the inhibitory activity of compounds against JAK enzymes.
-
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against specific JAK kinase domains.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (catalytic or pseudokinase domains).
-
ATP and a suitable peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Test compounds (this compound and broader JAK inhibitors) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the assay plate wells. Include DMSO-only wells as a no-inhibition control.
-
Add the recombinant JAK enzyme and the peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibition control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Phospho-STAT (pSTAT) Inhibition Assay via Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
-
Objective: To determine the IC50 of test compounds for the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Materials:
-
Human PBMCs isolated from healthy donors.
-
RPMI 1640 medium with 10% FBS.
-
Test compounds dissolved in DMSO.
-
Cytokines (e.g., IFNα for TYK2/JAK1, IL-2 for JAK1/3, GM-CSF for JAK2).
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Plate freshly isolated PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately fix the cells by adding a fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a cocktail of antibodies against cell surface markers and the target pSTAT protein.
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD3+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of pSTAT signaling for each compound concentration relative to the cytokine-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting percent inhibition versus log-transformed compound concentration.
-
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This protocol describes a widely used model to evaluate the efficacy of anti-psoriatic compounds.
-
Objective: To assess the in vivo efficacy of test compounds in reducing psoriasis-like skin inflammation.
-
Materials:
-
BALB/c or C57BL/6 mice.
-
Imiquimod (B1671794) cream (5%).
-
Test compounds formulated for oral administration.
-
Calipers for measuring skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, thickness).
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Shave the dorsal skin of the mice.
-
On day 0, begin daily topical application of a consistent amount (e.g., 62.5 mg) of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
Administer the test compound (e.g., this compound orally) at various doses, typically starting from day 0 and continuing throughout the study. Include a vehicle control group.
-
Monitor the mice daily for body weight and signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness daily using a 0-4 scale for each parameter. The sum of these scores constitutes the PASI score.
-
Measure the thickness of the back skin and ear daily using calipers.
-
At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Analyze the skin samples for histopathological changes (e.g., epidermal thickness, immune cell infiltration) and cytokine expression via qPCR or immunohistochemistry.
-
Compare the PASI scores, skin thickness, and histological parameters between the treated and vehicle control groups to determine the efficacy of the test compound.
-
Visualizations
Caption: JAK-STAT signaling and points of inhibition.
Caption: Workflow for evaluating therapeutic index.
References
- 1. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Methotrexate and Tofacitinib on Mitochondrial Function and Oxidative Stress in Human Synovial Cells In Vitro [mdpi.com]
- 9. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Independent Analysis of QL-1200186: A Comparative Guide to Published IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biochemical and cellular potency of QL-1200186, a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). The data presented is based on publicly available information and is intended to serve as a resource for researchers interested in the independent verification of its activity. While no formal independent replication studies were identified, this guide includes detailed experimental protocols to facilitate such verification.
Data Summary
This compound is an orally active, allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[1] This mechanism allows for high selectivity over the catalytic (JH1) domains of other Janus kinase (JAK) family members, potentially reducing off-target effects.[1][2]
Table 1: Published IC50 Values for this compound and Comparative TYK2 Inhibitors
| Compound | Target/Assay | Published IC50 (nM) | Source |
| This compound | TYK2 JH2 Domain (Biochemical) | 0.06 | [1] |
| JAK1 JH2 Domain (Biochemical) | 9.85 | [1] | |
| IFNα-induced STAT5 Phosphorylation (Human PBMCs) | > 10,000 | [1] | |
| IL-12-induced IFNγ Production (NK92 cells) | Comparable to BMS-986165 | [1] | |
| BMS-986165 (Deucravacitinib) | TYK2 JH2 Domain (Biochemical) | Not explicitly stated in provided results | |
| IL-12-induced IFNγ Production (Human whole blood) | Comparable to this compound | [1] | |
| NDI-034858 (Zasocitinib) | TYK2 JH2 Domain (Biochemical) | Not explicitly stated in provided results | |
| Monocyte to Dendritic Cell Differentiation | Less inhibitory than this compound | [1] |
Note: The IC50 values presented are from the primary publication and await independent verification.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. Below are representative protocols for key experiments.
Biochemical IC50 Determination for TYK2 JH2 Domain Binding
This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of an inhibitor to the TYK2 pseudokinase (JH2) domain.
Principle: The assay is based on the competition between a fluorescently labeled probe and the test compound for binding to the purified TYK2 JH2 protein. Inhibition of this interaction results in a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human TYK2 JH2 protein
-
Fluorescently labeled probe (e.g., JH2 probe 1)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the 384-well microplate.
-
Add the TYK2 JH2 protein to each well at a predetermined optimal concentration.
-
Add the fluorescently labeled probe to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based IC50 Determination: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol outlines a method to measure the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of cytokine signaling in human peripheral blood mononuclear cells (PBMCs).
Principle: TYK2 mediates signaling from various cytokine receptors. Inhibition of TYK2 by this compound is expected to block the downstream phosphorylation of STAT proteins, which can be quantified using methods like Western blotting or flow cytometry.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI 1640 medium with 10% FBS
-
Test compound (this compound)
-
Cytokine stimulant (e.g., IL-12, IFNα)
-
Fixation and permeabilization buffers (for flow cytometry)
-
Phospho-specific antibodies (e.g., anti-pSTAT3)
-
Flow cytometer or Western blot equipment
Procedure:
-
Isolate PBMCs and resuspend them in culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-12) for 15-30 minutes at 37°C.
-
For flow cytometry, fix, permeabilize, and stain the cells with a phospho-specific STAT antibody.
-
For Western blotting, lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total STAT antibodies.
-
Analyze the median fluorescence intensity (flow cytometry) or band intensities (Western blot) to determine the level of STAT phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Visualizations
Signaling Pathway of TYK2 Inhibition by this compound
References
A Comparative Analysis of QL-1200186: Benchmarking a Novel TYK2 Inhibitor Against Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, selective TYK2 inhibitor, QL-1200186, against a range of industry-standard anti-inflammatory drugs. The comparative analysis is supported by available preclinical and clinical data to assist researchers and drug development professionals in evaluating its therapeutic potential.
Executive Summary
This compound is an orally active, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a distinct mechanism of action compared to broader Janus kinase (JAK) inhibitors and traditional anti-inflammatory agents. This guide benchmarks this compound against other TYK2 inhibitors (Deucravacitinib, Zasocitinib), a pan-JAK inhibitor (Tofacitinib), a COX-2 inhibitor (Celecoxib), a non-selective NSAID (Ibuprofen), and a corticosteroid (Prednisone).
Comparative Data Overview
The following tables summarize the key characteristics and performance metrics of this compound and the selected industry standards.
Table 1: Mechanism of Action and Therapeutic Target
| Compound | Drug Class | Primary Mechanism of Action | Molecular Target(s) |
| This compound | TYK2 Inhibitor | Allosteric inhibition of TYK2 by binding to the JH2 pseudokinase domain, preventing the catalytic activity of the JH1 domain.[1][2][3] | TYK2 |
| Deucravacitinib | TYK2 Inhibitor | Allosteric inhibition of TYK2 via binding to the JH2 regulatory domain.[1][4] | TYK2 |
| Zasocitinib | TYK2 Inhibitor | Allosteric inhibition of TYK2 by targeting the JH2 pseudokinase domain.[5][6] | TYK2 |
| Tofacitinib (B832) | JAK Inhibitor | Competitive inhibition of the ATP binding site on the catalytic domain of Janus kinases.[2][7] | JAK1, JAK3 (with some activity against JAK2) |
| Celecoxib | COX-2 Inhibitor | Selective, reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][8] | COX-2 |
| Ibuprofen (B1674241) | NSAID | Non-selective inhibition of both COX-1 and COX-2 enzymes.[9][10] | COX-1, COX-2 |
| Prednisone | Corticosteroid | Binds to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and suppression of pro-inflammatory gene expression.[11][12] | Glucocorticoid Receptors |
Table 2: In Vitro Potency and Selectivity
| Compound | Assay | IC50 Value | Selectivity Profile |
| This compound | TYK2 JH2 Binding | 0.06 nM[2][3] | 164-fold selectivity over JAK1 JH2.[2][3] No significant activity against JAK1/2/3 kinases.[2] |
| IL-12-induced IFN-γ (NK-92 cells) | 32.48 nM[2] | ||
| IL-23-induced pSTAT3 (Th17 cells) | 1.026 nM[2] | ||
| Deucravacitinib | TYK2 Inhibition | Not specified in provided results | 100 to 2000-fold selectivity for TYK2 over JAK1/2/3 in in vitro cellular assays.[1] |
| Zasocitinib | TYK2 Inhibition | Not specified in provided results | Demonstrates a high level of selectivity for the JH2 domain of TYK2 compared to those of JAK1 and JAK2.[5] |
| Tofacitinib | JAK Inhibition | Not specified in provided results | Primarily inhibits JAK1 and JAK3, with lesser effect on JAK2.[2] |
| Celecoxib | COX-2 Inhibition | Not specified in provided results | Approximately 10-20 times more selective for COX-2 over COX-1.[3] |
| Ibuprofen | COX Inhibition | Not specified in provided results | Non-selective inhibitor of both COX-1 and COX-2.[9][10] |
| Prednisone | N/A | N/A | Acts on glucocorticoid receptors, does not directly inhibit kinases or COX enzymes.[11][12] |
Disclaimer: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 3: In Vivo Efficacy in Inflammatory Models
| Compound | Model | Key Findings |
| This compound | IL-12/IL-18-induced IFNγ production (mice) | Dose-dependent inhibition of IFNγ production by 77.1%, 86.9%, and 97.8% at 0.1, 1, and 10 mg/kg respectively.[1] |
| Imiquimod-induced psoriasis (mice) | Significantly improved Psoriasis Area and Severity Index (PASI) scores and reduced skin thickening.[1] | |
| Deucravacitinib | Plaque Psoriasis (human clinical trials) | At week 16, 58.4% of patients achieved PASI 75, compared to 12.7% with placebo.[13] Clinical responses maintained through 2 years.[14] |
| Zasocitinib | Plaque Psoriasis (human clinical trials) | At 12 weeks, 67% of patients on 30 mg and 68% on 15 mg achieved PASI 75, compared to 6% with placebo.[15] |
| Tofacitinib | Plaque Psoriasis (human clinical trials) | Significantly superior to placebo at 16 weeks in achieving PASI 75 and Physician's Global Assessment of "clear" or "almost clear".[16][17] |
| Celecoxib | Various arthritis models (human clinical trials) | Effective in treating pain and inflammation in osteoarthritis and rheumatoid arthritis.[3][8] |
| Ibuprofen | Various pain and inflammation models | Widely used for short-term relief of mild to moderate pain and inflammation.[18] |
| Prednisone | Wide range of inflammatory and autoimmune diseases | Potent anti-inflammatory and immunosuppressive effects in numerous conditions.[11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro TYK2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TYK2.
-
Methodology:
-
A recombinant human TYK2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Phospho-STAT Assay
-
Objective: To assess the ability of a test compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Th17 cells) are cultured.
-
Cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a specific cytokine (e.g., IL-23 to induce pSTAT3).
-
After a short incubation period, the cells are lysed to extract proteins.
-
The levels of phosphorylated STAT (pSTAT) and total STAT are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
-
The inhibition of STAT phosphorylation is quantified relative to the cytokine-stimulated control.
-
In Vivo Imiquimod-Induced Psoriasis Model
-
Objective: To evaluate the efficacy of a test compound in a mouse model of psoriasis-like skin inflammation.
-
Methodology:
-
A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back and/or ear of mice for a set number of days to induce skin inflammation.
-
The test compound is administered orally or via another relevant route at various doses, starting either before or at the same time as imiquimod application.
-
The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness.
-
At the end of the study, skin tissue samples can be collected for histological analysis and measurement of pro-inflammatory cytokine levels.
-
The efficacy of the compound is determined by its ability to reduce the PASI score and other inflammatory markers compared to a vehicle-treated group.
-
Visualizing Pathways and Workflows
TYK2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of TYK2 in mediating signals from key pro-inflammatory cytokines and the mechanism of inhibition by this compound.
Caption: TYK2 signaling pathway and this compound inhibition.
Experimental Workflow for Anti-Inflammatory Compound Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.
Caption: Preclinical evaluation workflow for anti-inflammatory drugs.
Comparative Logic for Drug Selection
The following diagram illustrates the logical framework for comparing this compound to other anti-inflammatory agents based on their mechanism of action.
Caption: Rationale for comparator drug selection.
Conclusion
This compound demonstrates high potency and selectivity for TYK2 in preclinical models, positioning it as a promising therapeutic candidate for autoimmune and inflammatory diseases. Its allosteric mechanism of action, targeting the JH2 domain, provides a high degree of selectivity over other JAK family members, which may translate to an improved safety profile compared to pan-JAK inhibitors.[3][4] In vivo studies have shown significant efficacy in models of psoriasis and cytokine-driven inflammation.[1] When benchmarked against industry standards, this compound's targeted approach contrasts with the broader mechanisms of corticosteroids and NSAIDs. Its performance appears comparable or potentially superior to other selective TYK2 inhibitors in early-stage evaluations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in comparison to established treatments for conditions like psoriasis and other immune-mediated disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 5. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Zasocitinib (TAK-279) in psoriasis: Results from a phase IIb trial [psoriasis-hub.com]
- 16. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of chronic plaque psoriasis: results from two randomized, placebo-controlled, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Ibuprofen | healthdirect [healthdirect.gov.au]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A Procedural Guide for QL-1200186
Absence of specific safety data sheets (SDS) and disposal procedures for the novel TYK2 inhibitor, QL-1200186, necessitates a reliance on established best practices for the handling and disposal of new or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals are advised to treat this compound as potentially hazardous and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance. The following information is based on general laboratory safety protocols and aims to provide a procedural framework for safe operational use and disposal.
General Handling and Disposal Protocol for Small Molecule Inhibitors
The proper disposal of laboratory chemical waste is fundamental to ensuring a safe working environment and protecting the environment. The following step-by-step guide outlines a general procedure for the safe disposal of small molecule inhibitors like this compound.
Step 1: Chemical Identification and Hazard Assessment
Given the absence of a specific Safety Data Sheet for this compound, it should be handled as a compound with unknown toxicity and potential hazards. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste: Collect any solid this compound waste, such as contaminated gloves, weigh boats, or paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions or working solutions containing this compound should be collected in a designated, leak-proof container compatible with the solvent used. Do not mix with other incompatible waste streams.
-
Sharps: Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Labeling and Storage of Waste Containers
All hazardous waste containers must be accurately labeled.
-
The container must be clearly marked with the words "Hazardous Waste".
-
The full chemical name, "this compound," and the solvent must be listed. Avoid using abbreviations or chemical formulas.
-
The approximate concentration and volume of the waste should be indicated.
-
An accumulation start date (the date the first waste is added to the container) must be clearly visible.
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic. Ensure the storage area is well-ventilated and that incompatible wastes are segregated.
Step 4: Arranging for Disposal
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Provide them with all available information regarding the compound.
Quantitative Data for General Chemical Waste Disposal
The following table summarizes general quantitative guidelines for the handling and disposal of laboratory chemical waste. These are not specific to this compound but represent common regulatory standards.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 5.5 and 10.5 for dilute aqueous solutions. | [1] |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste. | [2] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | |
| Empty Container Rinsing | The first rinse of a container that held a hazardous chemical must be collected as hazardous waste. | [3] |
Experimental Protocol: In-Lab Neutralization of Corrosive Waste
While not directly applicable to this compound unless it is in a corrosive solution, acid-base neutralization is a common in-lab waste treatment procedure.
Objective: To neutralize acidic or basic waste to a pH range suitable for drain disposal, where permitted by local regulations.
Materials:
-
Acidic or basic waste
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE (goggles, lab coat, gloves)
Procedure:
-
Perform the entire procedure in a chemical fume hood.
-
Place the container of corrosive waste in a larger secondary container to contain any potential spills.
-
Slowly add the neutralizing agent to the waste while stirring continuously. This should be done in small increments to control the reaction and prevent excessive heat generation or splashing.
-
After each addition, monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (typically between 5.5 and 10.5).[1]
-
Allow the neutralized solution to cool to room temperature.
-
Once cooled and within the correct pH range, the solution may be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations.
Note: This procedure is only for simple acidic or basic solutions that do not contain other hazardous components like heavy metals or organic solvents.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the safe disposal of a research chemical.
References
Essential Safety and Logistical Information for Handling QL-1200186
For laboratory professionals, including researchers, scientists, and drug development experts, adhering to stringent safety protocols is paramount when handling investigational compounds like QL-1200186. This document provides a comprehensive guide to personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves | Inspected prior to use; must satisfy EU Directive 89/686/EEC and standard EN 374[1] |
| Protective Clothing | Lab coat; Fire/flame resistant and impervious clothing | Wear suitable protective clothing[1] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation or other symptoms are experienced[1] |
Operational Plan: Handling and Disposal
Safe handling and disposal of this compound requires careful planning and execution. The following step-by-step procedures are designed to mitigate risks throughout the experimental workflow.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Emergency Preparedness: Ensure emergency exits and a designated risk-elimination area are established.[1] Have an emergency eyewash station and safety shower readily accessible.
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the handling area, don the prescribed PPE in the following order:
-
Protective clothing (lab coat).
-
Respiratory protection (if required).
-
Eye and face protection.
-
Gloves.
-
3. Handling the Compound:
-
Avoid Contact: Take measures to avoid direct contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Hand Washing: Wash hands thoroughly after handling the compound.[2]
4. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.
-
Prevent further leakage if it is safe to do so.[1]
-
Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1]
-
Collect spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Place collected material in suitable, closed containers for disposal.[1]
-
Crucially, prevent the release of this compound into the environment.[1][2]
5. Disposal:
-
Waste Collection: All waste materials, including adhered or collected spilled material, should be promptly collected in suitable and closed containers.[1]
-
Environmental Protection: Discharge into the environment must be avoided.[1] Do not dispose of the substance down the drain.[2]
-
Regulations: Dispose of the chemical waste in accordance with all appropriate local, state, and federal laws and regulations.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
